KC01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H39NO3 |
|---|---|
Molecular Weight |
365.55 |
Synonyms |
(Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of KC01: A Technical Guide to the Potent and Selective ABHD16A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of KC01, a potent and selective covalent inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). ABHD16A is a critical phosphatidylserine (PS) lipase responsible for the biosynthesis of lysophosphatidylserine (lyso-PS), a class of signaling lipids implicated in a range of immunological and neurological processes.[1][2][3] Understanding the interaction of this compound with ABHD16A is crucial for its application as a chemical probe to investigate lyso-PS biology and as a potential therapeutic lead for neuroinflammatory and other diseases.
Introduction to ABHD16A and its Role in Lipid Signaling
ABHD16A is an integral membrane enzyme that catalyzes the hydrolysis of phosphatidylserine to generate lysophosphatidylserine.[1][2] This enzymatic activity places ABHD16A as a key regulator of the levels of lyso-PS, which are known to modulate immune responses and neuronal functions.[2][3] Dysregulation of the ABHD16A/ABHD12 pathway, where ABHD16A produces lyso-PS and ABHD12 degrades it, has been linked to the human neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[3] Specifically, the accumulation of lyso-PS due to mutations in ABHD12 is pathogenic, highlighting the therapeutic potential of inhibiting ABHD16A to reduce lyso-PS production.[3] Loss-of-function variants in the ABHD16A gene itself are associated with a novel form of complex hereditary spastic paraplegia.
This compound: A Covalent Inhibitor of ABHD16A
This compound is a cell-permeable β-lactone-based compound that acts as a potent, selective, and covalent inhibitor of ABHD16A.[2] Its mechanism involves the covalent modification of the active site serine residue of the enzyme.[4] The covalent nature of this inhibition makes this compound a powerful tool for durably blocking ABHD16A activity in various experimental settings. A structurally related but inactive control probe, KC02, is often used in conjunction with this compound to ensure that the observed biological effects are due to the specific inhibition of ABHD16A.[4]
Quantitative Data on this compound Potency and Selectivity
The potency and selectivity of this compound have been characterized using a combination of competitive activity-based protein profiling (ABPP) and substrate-based assays. The following tables summarize the key quantitative data.
| Target | Species | Assay Type | IC50 Value | Reference |
| ABHD16A | Human | PS Lipase Activity | 90 ± 20 nM | [5] |
| ABHD16A | Mouse | PS Lipase Activity | 520 ± 70 nM | [5] |
| ABHD16A | Human | Competitive ABPP | ~0.2–0.5 µM | [4] |
| ABHD16A | Mouse | Competitive ABPP | ~0.2–0.5 µM | [4] |
| ABHD16A | Human (in situ, K562 cells) | Competitive ABPP | ~0.3 µM | [4] |
| ABHD16A | Mouse (brain lysates) | PS Lipase Activity | 290 nM (WT), 340 nM (Abhd12-/-) | [2] |
Table 1: Potency of this compound against ABHD16A.
| Off-Target Enzyme | Inhibition in situ (COLO205 cells) | Reference |
| ABHD2 | 94% | [2][5] |
| Other Serine Hydrolases | Partially inhibited (50-80%) | [2][5] |
Table 2: Off-Target Profile of this compound. Note: A comprehensive screen identified over 60 other serine hydrolases, with the majority showing minimal to no inhibition by this compound.[2][5]
Experimental Protocols
The characterization of this compound relies on specialized biochemical and proteomic techniques. Below are detailed methodologies for the key experiments cited.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic strategy used to assess the potency and selectivity of enzyme inhibitors in complex biological samples. The general workflow involves pre-incubation of the proteome with the inhibitor of interest, followed by labeling of the remaining active enzymes with a broad-spectrum activity-based probe (ABP).
Materials:
-
Proteome sample (e.g., cell lysate, tissue homogenate)
-
This compound inhibitor and KC02 inactive control
-
Fluorophosphonate (FP)-based activity-based probe (e.g., FP-rhodamine for gel-based analysis, FP-biotin for mass spectrometry)
-
SDS-PAGE gels and fluorescence scanner (for gel-based ABPP)
-
Streptavidin beads, trypsin, and LC-MS/MS instrumentation (for mass spectrometry-based ABPP)
-
Appropriate buffers (e.g., Tris or PBS)
Protocol for Gel-Based Competitive ABPP:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound or KC02 for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
ABP Labeling: Add the FP-rhodamine probe (typically 1-2 µM final concentration) to each reaction and incubate for an additional 30 minutes at 37°C.
-
SDS-PAGE Analysis: Quench the reactions by adding a 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in the fluorescence intensity of a protein band in the presence of this compound indicates inhibition.
Protocol for Mass Spectrometry-Based Competitive ABPP (ABPP-SILAC):
-
Cell Culture and Labeling: Culture cells in "heavy" and "light" SILAC media. Treat one population with this compound and the other with a vehicle control.
-
Proteome Preparation and ABP Labeling: Harvest the cells, prepare lysates, and label with an FP-biotin probe.
-
Enrichment of Labeled Proteins: Combine the "heavy" and "light" proteomes and enrich the biotin-labeled proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Quantify the "heavy" to "light" ratios for each identified serine hydrolase to determine the extent of inhibition by this compound.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the conversion of a PS substrate to lyso-PS.
Materials:
-
Membrane fractions from cells or tissues expressing ABHD16A
-
Phosphatidylserine substrate
-
This compound inhibitor
-
Quenching solution (e.g., chloroform/methanol)
-
LC-MS for lipid analysis
Protocol:
-
Enzyme Preparation: Prepare membrane fractions from HEK293T cells overexpressing ABHD16A or from relevant tissues.
-
Inhibitor Incubation: Pre-incubate the membrane fractions with varying concentrations of this compound for 30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the PS substrate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lipid Extraction: Quench the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Quantification: Analyze the lipid extracts by LC-MS to quantify the amount of lyso-PS produced.
-
IC50 Determination: Plot the lyso-PS production as a function of this compound concentration to determine the IC50 value.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The ABHD16A signaling pathway and its inhibition by this compound.
Caption: The experimental workflow for competitive gel-based ABPP.
Conclusion
This compound is a well-characterized, potent, and selective covalent inhibitor of ABHD16A. Its mechanism of action, involving the irreversible inactivation of the enzyme, has been thoroughly investigated using advanced chemical proteomics and biochemical assays. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing this compound to explore the biological functions of ABHD16A and the signaling roles of lysophosphatidylserines in health and disease. The continued application of this tool compound promises to further unravel the complexities of lipid signaling and may pave the way for novel therapeutic strategies targeting neuroinflammation and other pathological conditions.
References
- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 2. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of the KC01 Inhibitor on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the KC01 inhibitor and its impact on cytokine production. This compound is a potent and selective small molecule inhibitor of the serine hydrolase α/β-hydrolase domain containing 16A (ABHD16A), a key enzyme in the metabolism of lysophosphatidylserines (lyso-PSs). By inhibiting ABHD16A, this compound effectively reduces the cellular levels of these immunomodulatory lipids, leading to a significant attenuation of pro-inflammatory cytokine production in immune cells, particularly macrophages. This guide details the mechanism of action of this compound, the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction to this compound and its Target: ABHD16A
This compound is a cell-permeable, β-lactone-based compound that acts as a covalent inhibitor of ABHD16A.[1] ABHD16A is a recently characterized phosphatidylserine (PS) lipase responsible for the generation of lyso-PSs in mammalian systems.[2] Lyso-PSs are bioactive signaling lipids that have been implicated in the regulation of various immunological processes. The dysregulation of lyso-PS metabolism has been linked to several human pathophysiological conditions, making its enzymatic regulators attractive therapeutic targets.[3][4]
This compound exhibits high potency and selectivity for ABHD16A, with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. This specificity allows for the targeted modulation of lyso-PS levels and the subsequent downstream signaling events.
Mechanism of Action: Inhibition of ABHD16A and Reduction of Lyso-PS
The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of ABHD16A. This enzyme is responsible for hydrolyzing a fatty acid from phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS). By blocking ABHD16A, this compound effectively reduces the biosynthesis of lyso-PS.[2] Studies have demonstrated that treatment of cells with this compound leads to a significant decrease in the levels of cellular and secreted lyso-PS.[5] This reduction in the availability of signaling lyso-PS is the critical upstream event that leads to the modulation of cytokine production.
Impact on Cytokine Production: A Quantitative Analysis
Treatment with the this compound inhibitor has been shown to significantly decrease the production and secretion of pro-inflammatory cytokines in immune cells, particularly in macrophages stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses and cytokine release.
The inhibitory effect of this compound on cytokine production is dose-dependent. The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: Potency of this compound against ABHD16A
| Target Species | Enzyme Isoform | IC₅₀ Value | Reference |
| Human | hABHD16A | 90 nM | [5] |
| Mouse | mABHD16A | 520 nM | [5] |
Table 2: Effect of this compound on Lyso-PS Levels and Cytokine Production
| Cell Type | Treatment Conditions | Effect on Lyso-PS | Effect on Cytokine Production | Reference |
| Mouse Macrophages | 1 µM this compound, 4h pre-treatment, followed by LPS stimulation | Significantly reduced | Significantly decreased LPS-induced production of IL-6 and TNF-α | [5] |
| Human Colon Cancer Cells (COLO205) | 1 µM this compound, 4h | Significantly reduced | Not specified | [5] |
| Human Leukemia Cells (K562) | 1 µM this compound, 4h | Significantly reduced | Not specified | [5] |
| Human Breast Cancer Cells (MCF7) | 1 µM this compound, 4h | Significantly reduced | Not specified | [5] |
| ABHD16A-/- Macrophages | This compound treatment with LPS stimulation | No change | No effect on blunted cytokine release |
Signaling Pathways Modulated by this compound
The reduction in lyso-PS levels by this compound impacts downstream signaling pathways that are crucial for the expression of pro-inflammatory cytokine genes. Lyso-PS can act as an extracellular signaling molecule, interacting with several G protein-coupled receptors (GPCRs) such as G2A, GPR34, GPR174, and P2Y10, as well as Toll-like receptor 2 (TLR2).[3]
Activation of these receptors on macrophages can lead to the stimulation of canonical pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the translocation of transcription factors to the nucleus, driving the expression of genes encoding cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).
By reducing the availability of lyso-PS, this compound dampens the activation of these signaling pathways in response to inflammatory stimuli like LPS, thereby inhibiting cytokine gene transcription and protein secretion.
Below are diagrams illustrating the key signaling pathways and the experimental workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for investigating the impact of the this compound inhibitor on cytokine production in macrophages. These are based on commonly used methodologies in the field.
Cell Culture and Maintenance
-
Cell Line: The murine macrophage cell line J774A.1 is a suitable model.[5] Alternatively, primary bone marrow-derived macrophages (BMDMs) can be used for a more physiologically relevant system.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Macrophage Treatment with this compound and LPS Stimulation
-
Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal cell health and response.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 10 µM). A final concentration of 1 µM has been shown to be effective.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for a pre-treatment period, for example, 4 hours.[5]
-
-
LPS Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli.
-
Add LPS directly to the wells to a final concentration of 100 ng/mL. Include an unstimulated control group (no LPS).
-
Incubate the cells for a specified period, typically 16-18 hours, to allow for robust cytokine production.[5]
-
Cytokine Quantification
5.3.1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatants to pellet any detached cells or debris.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay, which typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
5.3.2. Intracellular Cytokine Staining and Flow Cytometry
-
Protein Transport Inhibition: During the last few hours of LPS stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture medium. This will cause cytokines to accumulate inside the cells.
-
Cell Harvesting: Gently scrape or use a non-enzymatic cell dissociation solution to harvest the macrophages.
-
Staining:
-
Stain for surface markers if desired.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.
-
Incubate the permeabilized cells with fluorescently-labeled antibodies specific for the intracellular cytokines of interest.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell.
Conclusion
The this compound inhibitor is a valuable research tool for studying the role of ABHD16A and lyso-PS signaling in inflammation. Its ability to potently and selectively inhibit ABHD16A allows for the targeted reduction of lyso-PS levels, leading to a significant decrease in pro-inflammatory cytokine production. This technical guide provides a foundational understanding of this compound's mechanism of action, its effects on key signaling pathways, and detailed protocols for its application in a research setting. Further investigation into the therapeutic potential of inhibiting ABHD16A may open new avenues for the development of novel anti-inflammatory drugs.
References
Investigating the Effects of Compound KC01 (Astemizole) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The voltage-gated potassium channel Kv10.1 (also known as Eag1) is minimally expressed in healthy peripheral tissues but is aberrantly expressed in a high percentage of solid tumors, making it a compelling target for cancer therapy.[1][2] Its role in oncogenesis is linked to promoting cell proliferation, survival, and migration.[2] This guide details the effects of a representative Kv10.1 inhibitor, Astemizole, hereafter referred to as Compound KC01, on various cancer cell lines. We provide a summary of its impact on cell viability and apoptosis, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Effects of Compound this compound (Astemizole) on Cancer Cell Lines
Compound this compound (Astemizole) has demonstrated significant anti-proliferative and pro-apoptotic effects across multiple cancer cell lines. The data below summarizes its efficacy.
Table 1: Anti-proliferative Effects of Compound this compound (Astemizole) on Cervical Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Inhibition of Cell Proliferation (%) | Reference |
| HeLa | 5 | ~40% | [3][4] |
| SiHa | 5 | ~35% | [3][4] |
| CaSki | 5 | ~30% | [3][4] |
| INBL | 5 | ~38% | [3][4] |
| C-33A | 5 | ~32% | [3][4] |
Table 2: Pro-apoptotic Effects of Compound this compound (Astemizole) on Cervical Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Observation | Reference |
| HeLa, SiHa, CaSki, INBL, C-33A | 5 | Significant several-fold increase in apoptosis compared to vehicle control | [3][4] |
Table 3: Cell Cycle Effects of Compound this compound (Astemizole) on Breast Cancer Cells
| Cell Line | Treatment Concentration (µM) | Effect | Reference |
| MCF7 | 2, 5, 10 | Accumulation of cells in the G1 phase of the cell cycle | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6][7]
-
Treatment: Prepare various concentrations of Compound this compound (Astemizole) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock 1:1000 in culture medium to a final concentration of 5 µg/mL.[6] Remove the treatment medium from the wells and add 110 µL of the MTT solution to each well.[6] Incubate for 4-6 hours at 37°C.[6]
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals at the bottom of the wells.[6] Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation: Seed approximately 1 x 10⁶ cells in a T25 flask and treat with Compound this compound (Astemizole) for the desired time.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][9] Incubate at 4°C for at least 2 hours (or overnight).[10]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[8][9]
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[9] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9] Apoptotic cells may appear as a "sub-G1" peak.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]
Protocol:
-
Cell Preparation and Harvesting: Treat approximately 1 x 10⁶ cells with Compound this compound (Astemizole). Harvest all cells (adherent and floating) and wash them twice with cold PBS.[11]
-
Binding Buffer Wash: Centrifuge and resuspend the cells in 1X Annexin V Binding Buffer.[12]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE).[12]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[12]
-
Co-staining (Optional but Recommended): For distinguishing apoptotic from necrotic cells, add a viability dye like Propidium Iodide (PI) or 7-AAD just before analysis.[13]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
-
Mandatory Visualizations
Signaling Pathways
The diagram below illustrates the proposed signaling pathway affected by the inhibition of the Kv10.1 channel by Compound this compound. Blocking the channel disrupts ion flux, which in turn interferes with downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways that are critical for cell cycle progression and survival.
Caption: Proposed mechanism of action for Compound this compound (Astemizole).
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro efficacy of Compound this compound on cancer cell lines.
Caption: General experimental workflow for evaluating Compound this compound.
References
- 1. The Kv10.1 Channel: A Promising Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kv10.1 K(+) channel: from physiology to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and proapoptotic effects of astemizole on cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kv10.1 Channel: A Promising Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bosterbio.com [bosterbio.com]
KC01 as a Chemical Probe for ABHD16A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KC01, a potent and selective chemical probe for the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). We will explore its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its application in research. This document is intended to serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug discovery who are interested in studying the role of ABHD16A and its downstream signaling pathways.
Introduction to ABHD16A and the Role of Chemical Probes
ABHD16A is an integral membrane enzyme that has been identified as a principal phosphatidylserine (PS) lipase in the mammalian brain and immune cells.[1][2] Its primary function is the conversion of PS to lysophosphatidylserines (lyso-PS), a class of signaling lipids that play crucial roles in regulating immunological and neurological processes.[1][3] The signaling of lyso-PS is terminated by the enzyme ABHD12, which hydrolyzes it.[2] Dysregulation of the ABHD16A-ABHD12 pathway is implicated in the human neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[1][2][4]
Given its significant biological roles, understanding the function of ABHD16A is of high interest. Chemical probes—small molecules that selectively modulate a protein's function—are invaluable tools for such studies. This compound is a cell-permeable, β-lactone-based compound that acts as a potent, selective, and covalent inhibitor of ABHD16A, making it an excellent probe for elucidating the enzyme's physiological and pathological functions.
This compound: A Profile of the ABHD16A Inhibitor
This compound was identified from a screen of a focused library of α-methylene-β-lactones.[1] It operates as a covalent inhibitor by forming a stable acyl-enzyme intermediate with the active-site serine nucleophile of ABHD16A.[1]
A key component of its utility as a chemical probe is the availability of KC02, a structurally similar but biologically inactive analogue.[1][3] KC02 serves as an essential negative control in experiments to ensure that the observed pharmacological effects are due to the specific inhibition of ABHD16A and not off-target or non-specific compound effects.[2]
Chemical Properties of this compound:
-
Synonyms: (Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide, BAT5 Inhibitor
-
Molecular Formula: C₂₂H₃₉NO₃
-
Molecular Weight: 365.55 g/mol
-
Appearance: Off-white solid
-
Solubility: Soluble in DMSO (5 mg/mL)
Quantitative Data: Potency and Selectivity of this compound
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Potency (IC₅₀) of this compound against ABHD16A
| Assay Type | Target Species | IC₅₀ Value | Reference(s) |
| PS Substrate Assay | Human ABHD16A | 90 ± 20 nM | [1][3][5] |
| PS Substrate Assay | Mouse ABHD16A | 520 ± 70 nM | [1][3][5] |
| Gel-Based Competitive ABPP | Human & Mouse ABHD16A | ~200 - 500 nM | [1][3] |
| In Situ Inhibition (K562 cells) | Human ABHD16A | ~300 nM | [1] |
| Brain Membrane Lysate Assay | Mouse (Abhd12+/+) | 290 nM | |
| Brain Membrane Lysate Assay | Mouse (Abhd12-/-) | 340 nM |
Note: The inactive control, KC02, consistently shows an IC₅₀ > 10 µM in these assays.[1][3]
Table 2: Selectivity Profile of this compound in COLO205 Cells (ABPP-SILAC)
| Target Enzyme | Inhibition at 1 µM this compound (4h) | Reference(s) |
| ABHD16A | 98% | [1][3] |
| ABHD2 | 94% | [1][3] |
| Partial Off-Targets | 50 - 80% | [1][3] |
| ABHD3 | Partially Inhibited | [1][3] |
| ABHD13 | Partially Inhibited | [1][3] |
Note: ABPP-SILAC analysis quantified over 60 serine hydrolases. ABHD16A was the most potently inhibited. Most off-targets were also inhibited by the control probe KC02, with the exception of ABHD3 and ABHD13.[1][3]
Visualizing the Mechanism and Pathways
The following diagrams illustrate the mechanism of action of this compound, its role in the broader lyso-PS signaling pathway, and a typical workflow for its use in activity-based protein profiling.
Caption: Mechanism of this compound covalent inhibition of ABHD16A.
Caption: The Lyso-PS signaling pathway regulated by ABHD16A and ABHD12.
Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
This protocol is used to determine the in-vitro potency (IC₅₀) of this compound.
-
Proteome Preparation: Prepare membrane proteome fractions from ABHD16A-transfected HEK293T cells or relevant cell lines (e.g., K562, COLO205) via standard homogenization and ultracentrifugation techniques.
-
Inhibitor Incubation: Aliquot the proteome (typically 50 µg of protein in 50 µL of PBS). Add varying concentrations of this compound (or KC02 as a control) from a DMSO stock. The final DMSO concentration should not exceed 1%. Incubate for 30 minutes at 37°C.[1][3]
-
Probe Labeling: Add the broad-spectrum serine hydrolase probe, FP-Rhodamine, to a final concentration of 1-2 µM. Incubate for an additional 30 minutes at 37°C.[1][3]
-
Quenching and Denaturation: Quench the reaction by adding 2x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Resolve the proteins on a 10% SDS-PAGE gel.
-
Visualization and Analysis: Scan the gel using a fluorescence scanner (e.g., Typhoon FLA 9500) with excitation/emission wavelengths appropriate for rhodamine. Quantify the fluorescence intensity of the band corresponding to ABHD16A. The reduction in fluorescence intensity in this compound-treated samples compared to the DMSO control indicates inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
This protocol directly measures the enzymatic activity of ABHD16A.
-
Reaction Setup: In a microcentrifuge tube, combine the membrane proteome (10-20 µg) with a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Inhibitor Pre-incubation: Add this compound, KC02, or DMSO vehicle control to the desired final concentration. Pre-incubate for 30 minutes at 37°C.[1]
-
Initiate Reaction: Add the phosphatidylserine substrate (e.g., 16:0-18:1 PS) to a final concentration of 50-100 µM.
-
Enzymatic Reaction: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.
-
Reaction Quenching and Lipid Extraction: Quench the reaction by adding a 2:1 mixture of chloroform:methanol. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
LC-MS Analysis: Dry the extracted lipids under nitrogen gas and reconstitute in a suitable solvent for LC-MS analysis. Use a C18 column and an appropriate gradient to separate the lipids. Monitor the production of the corresponding lyso-PS product using mass spectrometry in negative ion mode.
-
Data Analysis: Quantify the amount of lyso-PS produced. Calculate the percentage of inhibition by comparing the amount of product in this compound-treated samples to the DMSO control.
This protocol assesses the potency and selectivity of this compound in a live-cell context.
-
SILAC Labeling: Culture cells (e.g., COLO205) for several passages in "light" (standard L-arginine and L-lysine) or "heavy" (¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) SILAC DMEM media.
-
In Situ Inhibition: Treat the "heavy"-labeled cells with this compound (e.g., 1 µM) and the "light"-labeled cells with DMSO vehicle for 4 hours at 37°C in culture.[1]
-
Cell Lysis and Proteome Mixing: Harvest and lyse both cell populations. Combine the "light" and "heavy" proteomes in a 1:1 ratio based on total protein concentration.
-
Activity-Based Probe Labeling: Label the combined proteome with a biotinylated FP probe (FP-biotin) for 1 hour at room temperature.[1]
-
Enrichment and Digestion: Enrich the labeled serine hydrolases using streptavidin-agarose beads. Perform on-bead trypsin digestion to release the peptides for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap Velos).
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. The light:heavy (L/H) ratio for each identified serine hydrolase reflects its activity level. A low L/H ratio (e.g., 0.02 for ABHD16A) indicates potent inhibition by this compound.[1] This allows for a global, quantitative assessment of this compound's selectivity across the serine hydrolase family.
Conclusion
This compound has been rigorously characterized as a potent and selective chemical probe for the enzyme ABHD16A. Its covalent mechanism of action and the availability of a structurally related inactive control, KC02, make it an exemplary tool for chemical biology. The quantitative data from various assays consistently demonstrate its high potency for ABHD16A with a well-defined off-target profile.
Researchers can confidently use this compound, in conjunction with the detailed protocols provided herein, to investigate the intricate roles of ABHD16A and lyso-PS signaling in health and disease. Its application has already provided significant insights into immunomodulation and the pathophysiology of neurological disorders, and it remains a critical tool for future discoveries in these fields.[1][6]
References
- 1. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the Neuroanatomy of ABHD16A, ABHD12, and Lysophosphatidylserines Provides New Insights into the Pathophysiology of the Human Neurological Disorder PHARC. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABHD16A Negatively Regulates the Palmitoylation and Antiviral Function of IFITM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Immunological Role of Lysophosphatidylserine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidylserine (lyso-PS) is a bioactive lysophospholipid that has emerged from relative obscurity to become a focal point in immunological research. As a potent signaling molecule, lyso-PS modulates a wide array of immune cell functions, from activation and proliferation to migration and degranulation. Its actions are mediated primarily through a distinct set of G protein-coupled receptors (GPCRs) expressed on various immune cell populations. Dysregulation of lyso-PS metabolism and signaling has been linked to several pathophysiological conditions, highlighting its potential as a therapeutic target for autoimmune diseases, inflammation, and cancer. This technical guide provides an in-depth exploration of the core aspects of lyso-PS signaling in immunology, presenting quantitative data, detailed experimental methodologies, and visual pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Lysophosphatidylserine (Lyso-PS)
Lysophosphatidylserine is a species of lysophospholipid derived from the deacylation of phosphatidylserine (PS), a key component of cellular membranes. While PS is typically sequestered in the inner leaflet of the plasma membrane, its externalization on apoptotic cells is a well-known "eat me" signal for phagocytes. The subsequent enzymatic cleavage of PS can generate lyso-PS, which acts as a soluble signaling molecule. Over the past two decades, lyso-PS has been identified as a critical lipid mediator in the immune and nervous systems.[1][2] Its biological effects are transduced by a specific family of GPCRs, making the lyso-PS signaling axis a compelling area for therapeutic intervention.
Lyso-PS is found in various tissues, with notable abundance in immune-related organs such as the spleen, thymus, and lymph nodes.[3] Its levels can increase significantly upon immune cell activation, suggesting a dynamic role in regulating the course of an immune response.[3]
Lyso-PS Receptors and Signaling Pathways
To date, four GPCRs have been identified as specific receptors for lyso-PS: GPR34, GPR174, and P2Y10.[3] These receptors belong to the P2Y purinergic receptor family and exhibit distinct expression patterns and signaling mechanisms within the immune system.
Receptor Expression and Core Functions
The differential expression of these receptors across immune cell types dictates the specific biological response to lyso-PS.
| Receptor | Alias | Primary Immune Cell Expression | G-Protein Coupling | Primary Function in Immunity |
| GPR34 | LPS1 | Mast cells, Macrophages, Dendritic Cells, Microglia | Gαi | Mast cell degranulation, modulation of inflammatory responses.[1][4][5] |
| GPR174 | LPS3 | T cells (naive and regulatory), B cells (naive) | Gαs | Suppression of T cell activation and proliferation; constrains Treg development.[1][6][7] |
| P2Y10 | LPS2 | Eosinophils, T cells, Dendritic cells, B cells | Gα12/13, Gαi | Eosinophil degranulation, T cell migration, suppression of B cell adhesion.[8][9][10][11] |
Downstream Signaling Cascades
The binding of lyso-PS to its cognate receptors initiates distinct intracellular signaling cascades.
-
GPR174 Signaling: As a Gαs-coupled receptor, GPR174 activation by lyso-PS leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are generally associated with immunosuppressive effects in T cells, including the inhibition of IL-2 production and proliferation.[6]
-
GPR34 Signaling: GPR34 couples primarily to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[3] This pathway is implicated in the potentiation of mast cell degranulation.
-
P2Y10 Signaling: P2Y10 exhibits more complex signaling, coupling to Gα12/13 to activate the small GTPase RhoA, a key regulator of the actin cytoskeleton essential for cell migration.[10][11] It can also couple to Gαi. In eosinophils, P2Y10 signaling involves the ERK1/2 pathway, leading to degranulation.[9]
Immunological Functions of Lyso-PS
Lyso-PS exerts pleiotropic effects on the immune system, acting as both an activator and a suppressor depending on the cellular context and the specific receptors engaged.
T Cell Modulation
-
Suppression of Conventional T Cells: Lyso-PS, acting via GPR174, is a potent suppressor of naive T cell activation and proliferation.[6] It inhibits the production of Interleukin-2 (IL-2) and the upregulation of activation markers like CD25 and CD69.[6] This function suggests lyso-PS is a homeostatic regulator that prevents spurious T cell activation.
-
Regulation of Regulatory T cells (Tregs): The high expression of GPR174 on Tregs indicates a role in this critical immunosuppressive lineage.[1][7] Studies in GPR174-deficient mice show that the receptor constrains Treg development and function.[7] This has significant therapeutic implications, as GPR174 antagonists could potentially be used to boost Treg activity in autoimmune diseases.[7]
-
T Cell Migration: In contrast to its suppressive role via GPR174, lyso-PS can promote T cell migration through P2Y10.[11] Chemokine exposure causes CD4+ T cells to release lyso-PS and ATP, which then act in an autocrine/paracrine manner on P2Y10 to facilitate RhoA activation and cell movement.[11][12] This pathway may contribute to T cell infiltration in neuroinflammatory diseases like multiple sclerosis.[10]
Mast Cell Activation
Lyso-PS is a well-established secretagogue for mast cells, inducing the release of histamine and other inflammatory mediators stored in granules.[1][3] This degranulation is dose-dependent and can be triggered by lyso-PS alone.[1][5] While GPR34 is highly expressed on mast cells and was initially thought to be the primary receptor, studies on GPR34-deficient mice showed that lyso-PS-induced degranulation was not impaired, suggesting functional redundancy with other receptors, likely P2Y10.[3]
Macrophage and Dendritic Cell Function
Lyso-PS signaling in myeloid cells is complex, with both pro- and anti-inflammatory roles reported.
-
Cytokine Secretion: Pharmacological treatment of primary macrophages with lyso-PS can increase the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
-
Phagocytosis: Lyso-PS has been shown to enhance the engulfment of apoptotic cells by macrophages.[8]
-
Dendritic Cells (DCs): In DCs and microglia, P2Y10 signaling has been implicated in suppressing cytokine production.[3] There is also evidence that lyso-PS can activate Toll-like receptor 2 (TLR2) on DCs, linking lipid signaling to innate pattern recognition.[3][8]
Eosinophil Degranulation
Peripheral blood eosinophils express high levels of P2Y10, which appears to be their sole lyso-PS receptor.[9] Lyso-PS is a potent activator of eosinophils, triggering robust degranulation and the release of eosinophil cationic protein (ECP) via a pathway dependent on ERK phosphorylation.[9] This positions the lyso-PS/P2Y10 axis as a potential therapeutic target for controlling eosinophil-associated diseases such as asthma and allergic inflammation.[9]
Quantitative Data on Lyso-PS Signaling
Quantitative analysis is crucial for understanding the potency and physiological relevance of lyso-PS signaling. The data below is compiled from various studies to provide a comparative overview.
| Parameter | Receptor/System | Value | Species/Cell Type | Significance |
| EC50 for cAMP Inhibition | GPR34 | 270 nM | GPR34-expressing CHO cells | Demonstrates the potency of lyso-PS at this Gαi-coupled receptor.[3] |
| Suppression of T Cell Activation | GPR174 | ~3 µM (18:1 lyso-PS) | Mouse naive CD4+ T cells | Concentration of lyso-PS required to significantly suppress CD25 and CD69 upregulation.[6] |
| Tissue Concentration | Total Lyso-PS | 1–10 µg/g tissue | Mouse organs (brain, spleen, liver, etc.) | Establishes the physiological abundance of lyso-PS in various tissues, including immune organs.[3] |
| Plasma Concentration | Lyso-PS | Detected (specific concentrations vary) | Human plasma | Confirms the presence of lyso-PS as a circulating lipid mediator.[1] |
Key Experimental Protocols
Investigating the lyso-PS signaling axis requires a range of specialized cellular and biochemical assays. Detailed below are the methodologies for key experiments.
Calcium Mobilization Assay
This assay is a primary method for screening and characterizing GPCR activation, particularly for Gαq- and Gαi-coupled receptors, which signal through intracellular calcium release.
Methodology:
-
Cell Culture: Stably transfect a suitable host cell line (e.g., CHO, HEK293) with the lyso-PS receptor of interest (e.g., GPR34, P2Y10).
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom plate and culture overnight.[13]
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) and incubate for 1-2 hours at 37°C.[13][14]
-
Compound Addition: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). Record a baseline fluorescence reading.
-
Stimulation & Measurement: Add lyso-PS (or test compounds) and immediately begin continuous measurement of fluorescence intensity over time (typically 1-3 minutes). An increase in fluorescence corresponds to a rise in intracellular calcium.[15]
T Cell Proliferation Assay (CFSE-based)
This assay quantifies the extent of T cell division in response to stimuli and is used to measure the inhibitory effect of lyso-PS.
Methodology:
-
T Cell Isolation: Isolate naive CD4+ or CD8+ T cells from mouse spleen and lymph nodes or human peripheral blood.
-
CFSE Labeling: Resuspend cells in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) dye. Incubate briefly, then quench the reaction with media containing fetal bovine serum.
-
Cell Culture & Stimulation: Plate the CFSE-labeled T cells. Add activating stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Lyso-PS Treatment: Add varying concentrations of lyso-PS to the appropriate wells at the time of stimulation.
-
Incubation: Culture the cells for 3-4 days to allow for multiple rounds of cell division.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This colorimetric assay measures the release of a granular enzyme, β-hexosaminidase, as a proxy for mast cell degranulation.
Methodology:
-
Cell Culture: Culture a mast cell line (e.g., LAD2, RBL-2H3) or bone marrow-derived mast cells (BMMCs).
-
Plating: Seed the mast cells in a 96-well plate and allow them to adhere.
-
Stimulation: Wash the cells gently with a buffer (e.g., Tyrode's buffer). Add lyso-PS at various concentrations to stimulate degranulation. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cell Lysis: Lyse the remaining cells in the plate with a detergent (e.g., Triton X-100) to measure the total cellular content of β-hexosaminidase.
-
Enzymatic Reaction: In a separate plate, mix the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate for 1-2 hours.
-
Measurement: Stop the reaction with a high-pH stop buffer and measure the absorbance at 405 nm. The percentage of degranulation is calculated as the amount of enzyme in the supernatant divided by the total amount of enzyme (supernatant + lysate).
Conclusion and Future Directions
The study of lyso-PS signaling has unveiled a sophisticated layer of lipid-mediated immune regulation. Its receptors, GPR34, GPR174, and P2Y10, represent promising therapeutic targets. The development of antagonists for GPR174 could offer a novel strategy to enhance regulatory T cell function in autoimmune diseases, while inhibitors of P2Y10 might be beneficial in controlling T cell-mediated inflammation and eosinophilic disorders. Conversely, agonists for certain lyso-PS receptors could be explored for their potential in enhancing desired immune responses.
Future research will need to focus on developing more selective pharmacological tools (agonists and antagonists) for each receptor to dissect their specific roles in vivo. Furthermore, a deeper understanding of the enzymes controlling lyso-PS synthesis and degradation will be critical, as these could offer alternative nodes for therapeutic intervention. The continued exploration of the lyso-PS signaling axis holds immense potential to yield new diagnostics and therapies for a wide range of immunological disorders.
References
- 1. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tale of lipid tails: How the fatty acid chain length of lyso-PS regulates immune responses - News - IISER Pune [iiserpune.ac.in]
- 3. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidylserine suppression of T cell activation via GPR174 requires Gαs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylserine receptor P2Y10: A G protein-coupled receptor that mediates eosinophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell receptor involved in autoimmune diseases? [mpg.de]
- 11. G-protein-coupled receptor P2Y10 facilitates chemokine-induced CD4 T cell migration through autocrine/paracrine mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. selectscience.net [selectscience.net]
- 15. a-multiplex-calcium-assay-for-identification-of-gpcr-agonists-and-antagonists - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Enzymatic Activity of ABHD16A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abhydrolase Domain Containing 16A (ABHD16A), also known as HLA-B-associated transcript 5 (BAT5), is an integral membrane-bound enzyme belonging to the serine hydrolase superfamily. It plays a pivotal role in lipid metabolism and signaling.[1][2] The primary and most significant enzymatic function of ABHD16A is its activity as a phosphatidylserine (PS) lipase.[3][4] In this role, it catalyzes the hydrolysis of PS to generate lysophosphatidylserine (lyso-PS), a bioactive lipid mediator involved in critical immunological and neurological processes.[4][5]
Located on the endoplasmic reticulum (ER) with its active site facing the cytosol, ABHD16A is perfectly positioned to act on PS, which is predominantly found on the inner leaflet of cellular membranes.[5][6] The enzyme's activity is a key node in a signaling axis with another hydrolase, ABHD12, which degrades lyso-PS. This dynamic interplay precisely regulates the levels of lyso-PS, and its dysregulation is implicated in human diseases, including the rare neurodegenerative disorder PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataract) and certain forms of hereditary spastic paraplegia.[5][6] This guide provides a comprehensive overview of the enzymatic activity of ABHD16A, its quantitative parameters, role in signaling, and the experimental protocols used for its characterization.
Enzymatic Function and Substrate Specificity
The core enzymatic function of ABHD16A is the hydrolysis of a fatty acid from the sn-2 position of phosphatidylserine (PS), producing lyso-PS and a free fatty acid. This reaction is the principal route for lyso-PS biosynthesis in mammalian cells.[5][6]
Primary Reaction: Phosphatidylserine + H₂O ---(ABHD16A)---> Lysophosphatidylserine + Fatty Acid
ABHD16A exhibits notable substrate specificity. It shows high activity towards various PS species but has negligible activity towards other lipids such as diacylglycerol, triacylglycerol, or its own product, lyso-PS.[3] While its primary role is that of a PS lipase, some studies have reported secondary monoacylglycerol lipase activity, with a preference for substrates like 1-(9Z,12Z-octadecadienoyl)-glycerol (1-LG).[3][7]
Quantitative Enzymatic Data
Understanding the kinetics and inhibition of ABHD16A is crucial for designing targeted therapeutic strategies.
Kinetic Parameters
The enzymatic efficiency of ABHD16A has been characterized using specific substrates. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for the substrate.
| Parameter | Value | Substrate | Condition | Source |
| Kₘ | 40 ± 5 µM | C18:0/C18:2 PS | Mouse ABHD16A | [3] |
| Vₘₐₓ | 35 ± 3 nmol/mg/min | C18:0/C18:2 PS | Mouse ABHD16A | [3] |
| Kₘ | 6.9 ± 1.7 µM | 1-LG | hABHD16A, no BSA | [2] |
| Vₘₐₓ | 7.3 ± 0.5 nmol/mg/min | 1-LG | hABHD16A, no BSA | [2] |
Inhibitor Potency
Several small-molecule inhibitors have been developed to probe the function of ABHD16A. Their potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Species | IC₅₀ Value | Assay Type | Source |
| KC01 | Human ABHD16A | 90 ± 20 nM | PS Substrate Assay | [3][4][6] |
| Mouse ABHD16A | 520 ± 70 nM | PS Substrate Assay | [3][5] | |
| Human ABHD16A | ~300 nM | In-situ (K562 cells) | [3] | |
| KC02 | Human/Mouse | > 10 µM | PS Substrate Assay | [3][6] |
| Tetrahydrolipstatin (THL) | Mouse ABHD16A | ~100 nM | Competitive ABPP | [3][8] |
| C7600 | Human ABHD16A | 8.3 nM | 1-LG Hydrolysis Assay | [2][7] |
| Palmostatin B | Human ABHD16A | ~100 nM | 1-LG Hydrolysis Assay | [2] |
Role in Signaling Pathways
ABHD16A is a central component of the lyso-PS signaling pathway, primarily through its interplay with the enzyme ABHD12.
The ABHD16A-ABHD12 Axis
ABHD16A and ABHD12 form a critical metabolic axis that controls the cellular levels of the signaling lipid lyso-PS.
-
Biosynthesis: ABHD16A, located on the ER, generates lyso-PS from PS pools.[6]
-
Degradation: ABHD12, another serine hydrolase, functions as the primary lyso-PS lipase, degrading it to terminate its signaling.[5]
This balanced production and degradation pathway maintains lyso-PS homeostasis. Genetic disruption of this axis leads to pathology; mutations in ABHD12 cause lyso-PS to accumulate, leading to neuroinflammation and the symptoms of PHARC.[6] Conversely, inhibition or genetic deletion of ABHD16A lowers lyso-PS levels, suggesting it as a potential therapeutic target to counteract diseases of lyso-PS excess.[3]
Experimental Protocols
Characterizing the enzymatic activity of ABHD16A requires specific biochemical and proteomic techniques.
Protocol: Phosphatidylserine Lipase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to measure ABHD16A's PS lipase activity in cell or tissue lysates. The principle involves the enzymatic cleavage of PS, followed by a series of reactions that produce a stable fluorophore.
1. Lipid Extraction: a. Homogenize tissue samples or cell pellets in a suitable buffer. b. Extract total lipids using a standard method, such as the Bligh-Dyer (methanol/chloroform) or MTBE (methyl-tert-butyl ether) extraction.[1][5] c. Dry the lipid extract under nitrogen gas and resolubilize in an assay-compatible buffer containing a detergent like 1% Triton X-100.[1]
2. Standard Curve Preparation: a. Prepare a stock solution of a known PS standard (e.g., 1 mM). b. Create a series of dilutions in assay buffer to generate a standard curve (e.g., 0 to 100 pmol/well).[4]
3. Reaction Setup (96-well black plate): a. Add extracted lipid samples (2-10 µL) to sample wells and sample background control wells. b. Add PS standards to their respective wells. c. Adjust the volume in all wells to 30 µL with Phosphatidylserine Assay Buffer.[4]
4. Enzymatic Reaction: a. Prepare a Lipase Enzyme Mix containing the necessary downstream enzymes (e.g., L-serine oxidase, peroxidase). b. Add 20 µL of the Lipase Enzyme Mix to all standard and sample wells. For background control wells, add assay buffer without the lipase mix. c. Incubate the plate at 37°C for 60-90 minutes, protected from light.[4][5]
5. Detection: a. Prepare a Developer Reaction Mix containing a fluorometric probe (e.g., Amplex Red). b. Add 50 µL of the Developer Reaction Mix to all wells. c. Incubate at 37°C for 15-60 minutes, protected from light.[1][4] d. Measure the fluorescence using a microplate reader (e.g., λex = 538 nm / λem = 587 nm).[4]
6. Data Analysis: a. Subtract the background fluorescence reading from all sample and standard readings. b. Plot the standard curve and determine the concentration of PS in the samples by interpolation.
Protocol: Activity-Based Protein Profiling (ABPP) Workflow
ABPP is a powerful chemical proteomic method used to assess the functional state of entire enzyme families directly in complex biological samples. It is ideal for identifying active serine hydrolases like ABHD16A and for determining inhibitor selectivity.
1. Proteome Preparation: a. Lyse cells or tissues in a buffer without detergents that would denature enzymes (e.g., PBS). b. Separate soluble and membrane fractions by ultracentrifugation. ABHD16A is in the membrane fraction.
2. Competitive Inhibition (for IC₅₀ determination): a. Aliquot the proteome and pre-incubate with a range of concentrations of the test inhibitor (e.g., this compound) for 30 minutes at 37°C. A DMSO vehicle control is run in parallel.[3]
3. Activity-Based Probe Labeling: a. Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine for fluorescence or FP-Biotin for enrichment).[3] b. Incubate for 30-60 minutes at 37°C to allow the probe to covalently bind to the active site serine of active enzymes.
4. Analysis: a. For Gel-Based Analysis (Visualization): i. Quench the reaction by adding SDS-PAGE loading buffer. ii. Separate proteins on an SDS-PAGE gel. iii. Scan the gel using a fluorescence scanner to visualize probe-labeled proteins. Inhibition is observed as a decrease in band intensity.[3] b. For MS-Based Analysis (Identification/Quantification): i. If using a biotinylated probe, enrich the labeled proteins using streptavidin-agarose beads. ii. Perform on-bead tryptic digestion to release peptides for analysis. iii. Analyze the resulting peptides by LC-MS/MS to identify and quantify the probe-labeled enzymes. Inhibitor selectivity and potency are determined by comparing peptide spectral counts or intensities between inhibitor-treated and control samples.[3]
Conclusion
ABHD16A is the principal phosphatidylserine lipase responsible for producing the bioactive lipid lyso-PS. Its activity is tightly regulated and central to maintaining lipid signaling homeostasis, particularly within the immune and nervous systems. The quantitative data on its kinetics and inhibition profile provide a solid foundation for further research and for the development of selective inhibitors. Techniques such as fluorometric activity assays and activity-based protein profiling are indispensable tools for characterizing its function and for screening potential therapeutic agents targeting this critical enzyme. A deeper understanding of ABHD16A's enzymatic activity will continue to illuminate its role in human health and disease.
References
- 1. WWL70 [bioweb.supagro.inrae.fr]
- 2. Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABHD16A Inhibitor, this compound [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of Phosphatidylserine Lipase ABHD16A by KC01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of the compound KC01 on the activity of α/β-hydrolase domain-containing protein 16A (ABHD16A), a key phosphatidylserine (PS) lipase. This compound has been identified as a potent and selective inhibitor of ABHD16A, offering a valuable tool for studying the role of this enzyme and its product, lysophosphatidylserine (lyso-PS), in various physiological and pathological processes. This document summarizes the quantitative data on this compound's inhibitory activity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound against ABHD16A has been quantified using multiple experimental approaches, primarily competitive activity-based protein profiling (ABPP) and direct phosphatidylserine substrate assays. The data consistently demonstrates that this compound is a potent inhibitor of both human and mouse ABHD16A. For comparative purposes, data for the structurally similar but inactive control probe, KC02, is also included.
Table 1: Inhibitory Activity (IC50) of this compound against ABHD16A
| Target Enzyme | Assay Type | IC50 Value (this compound) | IC50 Value (KC02) | Reference |
| Human ABHD16A | Competitive Gel-Based ABPP | ~0.2–0.5 μM | >10 μM | [1][2] |
| Human ABHD16A | PS Substrate Assay | 90 ± 20 nM | >10 μM | [1][2] |
| Mouse ABHD16A | Competitive Gel-Based ABPP | ~0.2–0.5 μM | >10 μM | [2] |
| Mouse ABHD16A | PS Substrate Assay | 520 ± 70 nM | >10 μM | [2] |
| Human ABHD16A (in situ, K562 cells) | Competitive Gel-Based ABPP | ~0.3 μM | Not Reported | [1] |
| Mouse Brain Membrane Lysates (Abhd12+/+) | PS Lipase Activity | 290 nM | Not Reported | [3] |
| Mouse Brain Membrane Lysates (Abhd12-/-) | PS Lipase Activity | 340 nM | Not Reported | [3] |
Table 2: Selectivity Profile of this compound
| Off-Target Enzyme | Percent Inhibition by this compound (1 μM) | Reference |
| ABHD2 | 94% |
Note: this compound was profiled against a panel of approximately 60 other serine hydrolases and showed significantly reduced effects, highlighting its selectivity for ABHD16A.[3]
Signaling Pathway
ABHD16A is a key enzyme in the biosynthesis of lysophosphatidylserine (lyso-PS), a signaling lipid involved in immunological and neurological processes. ABHD16A hydrolyzes phosphatidylserine (PS) to generate lyso-PS. The levels of lyso-PS are, in turn, regulated by the enzyme ABHD12, which degrades it. This dynamic interplay between ABHD16A and ABHD12 maintains the cellular balance of lyso-PS, and its dysregulation is implicated in conditions such as the neurological disorder PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataract). This compound, by inhibiting ABHD16A, reduces the production of lyso-PS, thereby modulating these signaling pathways.
References
A Technical Guide to the Basic Research Applications of KC01, a Potent ABHD16A Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the KC01 inhibitor, a critical tool for basic research into lipid signaling and immunomodulation. We will explore its mechanism of action, quantitative biochemical data, key experimental protocols, and its application in studying the α/β-hydrolase domain containing 16A (ABHD16A) enzyme.
Introduction to this compound
This compound is a cell-permeable, β-lactone-based compound that functions as a potent, selective, and covalent inhibitor of the enzyme ABHD16A.[1] ABHD16A is a key phosphatidylserine (PS) lipase responsible for generating lysophosphatidylserines (lyso-PSs), a class of signaling lipids that play significant roles in immunological and neurological processes.[2][3] this compound, along with its inactive control probe KC02, serves as an essential chemical tool for elucidating the specific functions of ABHD16A and the downstream effects of lyso-PS signaling.[2]
Mechanism of Action and Signaling Pathway
This compound selectively targets and inhibits ABHD16A, preventing the hydrolysis of phosphatidylserine (PS) into lyso-PS. The reduction in lyso-PS levels has significant downstream effects, particularly in immune cells like macrophages. For instance, pre-treatment of macrophages with this compound has been shown to blunt the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines.[1][2][4] This demonstrates a key role for the ABHD16A/lyso-PS axis in modulating inflammatory responses.
The signaling pathway influenced by this compound is depicted below.
Quantitative Data and Specificity
This compound demonstrates high potency for ABHD16A with significant selectivity over other serine hydrolases. Its inhibitory concentration (IC50) varies between human and mouse orthologs. The corresponding inactive probe, KC02, shows minimal inhibition of ABHD16A, making it an ideal negative control for experiments.[2]
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Human ABHD16A | PS Substrate Assay | 90 ± 20 nM | [2] |
| This compound | Human ABHD16A | Competitive ABPP | ~0.2–0.5 µM | [2][3] |
| This compound | Mouse ABHD16A | PS Substrate Assay | 520 ± 70 nM | [1][2] |
| This compound | Mouse ABHD16A | Competitive ABPP | ~0.2–0.5 µM | [2] |
| This compound | Mouse Brain (Abhd12+/+) | PS Lipase Activity | 290 nM | [1] |
| This compound | Mouse Brain (Abhd12-/-) | PS Lipase Activity | 340 nM | [1] |
| KC02 | Human & Mouse ABHD16A | PS Substrate Assay / ABPP | > 10 µM | [2][3] |
Activity-based protein profiling combined with stable isotope labeling by amino acids in cell culture (ABPP-SILAC) revealed that in COLO205 colon cancer cells, ABHD16A was the most potently inhibited enzyme (98% inhibition) by this compound.[2] The next most affected target was ABHD2 (94% inhibition), with a few other off-targets being partially inhibited (50-80%).[2]
Experimental Protocols and Methodologies
This compound is frequently used in competitive activity-based protein profiling (ABPP) to determine its potency and selectivity. Below is a generalized protocol based on published studies.[2]
A. Competitive Activity-Based Protein Profiling (ABPP) Workflow
The workflow for a typical competitive ABPP experiment is designed to measure how effectively an inhibitor (like this compound) competes with a fluorescently labeled probe for binding to the active site of a target enzyme within a complex proteome.
B. Detailed Experimental Steps (Generalized)
-
Proteome Preparation : Prepare membrane proteomes from cultured cells (e.g., HEK293T cells overexpressing ABHD16A, COLO205, K562, or MCF7) through standard homogenization and centrifugation techniques.[1][2]
-
Inhibitor Incubation : Treat the proteome samples with varying concentrations of this compound (or the inactive KC02 as a control) for 30 minutes at 37°C to allow for binding to the target enzyme.[2]
-
Probe Labeling : Add a fluorescent serine hydrolase activity-based probe, such as FP-rhodamine (e.g., at 2 µM final concentration), and incubate for an additional 30 minutes at 37°C.[2] This probe will covalently bind to the active site of serine hydrolases that were not blocked by this compound.
-
Gel Electrophoresis : Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by molecular weight using a standard polyacrylamide gel.
-
Visualization and Analysis : Scan the gel using a fluorescence scanner. The fluorescence intensity of the band corresponding to ABHD16A will be inversely proportional to the inhibitory activity of this compound at that concentration. Densitometry is used to quantify the band intensities and calculate the IC50 value.[2]
C. In Situ Cellular Assays
To confirm the inhibitor's effect in a cellular context, intact cells are treated with this compound.
-
Protocol : Culture cells (e.g., COLO205) and treat them directly in the medium with this compound (e.g., 1 µM for 4 hours).[2][4]
-
Analysis : After treatment, harvest the cells, prepare membrane fractions, and assess PS lipase activity or perform ABPP-SILAC for a global view of serine hydrolase inhibition.[2] This method confirms that this compound is cell-permeable and effectively engages its target in living cells, leading to a significant reduction in lyso-PS levels.[1][4]
Core Research Applications
-
Studying Lyso-PS Metabolism : this compound is instrumental in identifying ABHD16A as a major lyso-PS-producing enzyme in various cell types. By specifically blocking this pathway, researchers can investigate the physiological and pathological roles of lyso-PS lipids.[2][3]
-
Immunomodulation Research : The ability of this compound to block LPS-induced cytokine production in macrophages makes it a valuable tool for studying inflammation.[2][4] It allows for the dissection of the role that ABHD16A and lyso-PS play in innate immune signaling.
-
Antiviral Research : this compound has been used to investigate the role of ABHD16A in viral replication. Studies have shown that treatment with this compound can significantly reduce the replication of viruses like Hepatitis B Virus (HBV) and Japanese Encephalitis Virus (JEV), suggesting a potential host-targeted antiviral strategy.[2]
-
Cancer Biology : this compound has been used in various cancer cell lines, including those from colon (COLO205), leukemia (K562), and breast (MCF7), to block PS lipase activity.[1][2] This allows for the investigation of the role of ABHD16A-mediated lipid signaling in cancer cell proliferation and survival.
References
Methodological & Application
Application Notes and Protocols for the KC01 Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KC01 is a potent, selective, and cell-permeable inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A).[1][2] ABHD16A is a key lipase responsible for the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS), a bioactive lipid signaling molecule.[2][3] By covalently binding to the catalytic serine of ABHD16A, this compound effectively blocks this enzymatic activity, leading to a significant reduction in cellular levels of lyso-PS.[1] This targeted inhibition allows for the investigation of the roles of ABHD16A and lyso-PS in various cellular processes, including inflammation, neurotransmission, and cancer cell signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 Value | Assay Condition |
| ABHD16A | Human | 90 nM[1][4] | Cell-free PS substrate assay[5] |
| ABHD16A | Mouse | 520 nM[1][4] | Cell-free PS substrate assay[5] |
Table 2: Recommended Working Concentrations of this compound in Cell Culture
| Cell Line | Application | Concentration | Incubation Time | Reference |
| HEK293T | Inhibition of ABHD16A | 0.1 - 20 µM | 30 min | [3] |
| COLO205 | Reduction of lyso-PS levels | 1 µM | 4 h | [4] |
| K562 | Reduction of lyso-PS levels | 1 µM | 4 h | [1] |
| MCF7 | Reduction of lyso-PS levels | 1 µM | 4 h | [1] |
| Mouse Macrophages | Inhibition of cytokine release | 1 µM | 4 h | [4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of ABHD16A and downstream signaling.
Experimental Workflow: Investigating the Effect of this compound on Cell Viability
Caption: Workflow for assessing the effect of this compound on cell viability.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
This compound inhibitor (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
Cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Protocol:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to make a 10 mM stock solution, dissolve 3.66 mg of this compound (MW: 365.55 g/mol ) in 1 mL of DMSO.[2] Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time will depend on the specific experiment and the endpoint being measured.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells treated with this compound as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol allows for the analysis of protein expression and signaling pathway modulation following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-GPR34, anti-P2Y10)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence
This protocol enables the visualization of subcellular protein localization.
Materials:
-
Cells grown on coverslips and treated with this compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
After this compound treatment, wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
References
Application Notes and Protocols: A General Framework for Screening Novel Compounds in Mouse Brain Membrane Lysates
Disclaimer: Information regarding a specific compound designated "KC01" is not available in the public domain based on the conducted search. Therefore, this document provides a generalized protocol for the application of a novel compound to mouse brain membrane lysates, which can be adapted by researchers for their specific molecule of interest.
Introduction
The study of signaling pathways within the central nervous system is crucial for understanding neurological function and disease. Mouse brain membrane lysates are a valuable tool for in vitro investigation of receptor-ligand interactions, enzyme kinetics, and the initial steps of signal transduction cascades. This application note provides a detailed protocol for the preparation of mouse brain membrane lysates and a general procedure for evaluating the effects of a novel compound.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from experiments using a novel compound on mouse brain membrane lysates.
Table 1: Binding Affinity of a Hypothetical Compound to Mouse Brain Membranes
| Compound Concentration (nM) | Specific Binding (fmol/mg protein) |
| 0.1 | 15.2 ± 1.8 |
| 1 | 120.5 ± 10.3 |
| 10 | 850.7 ± 55.9 |
| 100 | 1520.1 ± 112.4 |
| 1000 | 1580.6 ± 125.7 |
Table 2: Effect of a Hypothetical Compound on Kinase Activity in Mouse Brain Membrane Lysates
| Treatment | Kinase Activity (U/mg protein) | % Inhibition |
| Vehicle Control | 350.4 ± 25.1 | 0% |
| Compound (10 µM) | 175.2 ± 15.8 | 50% |
| Compound (50 µM) | 87.6 ± 9.2 | 75% |
| Compound (100 µM) | 42.1 ± 5.5 | 88% |
Experimental Protocols
I. Preparation of Mouse Brain Membrane Lysates
This protocol is adapted from established methods for the enrichment of membrane-associated proteins from mouse brain tissue.[1][2][3]
Materials and Reagents:
-
Whole mouse brain
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer: 320 mM sucrose, 4 mM HEPES, pH 7.3, supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Rapidly dissect the whole brain and place it in ice-cold PBS to wash away any blood.
-
Transfer the brain to a pre-chilled Dounce homogenizer containing 10 volumes of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the tissue with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant (S1 fraction) and transfer it to an ultracentrifuge tube.
-
Centrifuge the S1 fraction at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in an appropriate assay buffer for your downstream application.
-
Determine the protein concentration of the membrane lysate using a BCA protein assay.
-
Aliquot the membrane lysate and store at -80°C until use.
II. General Protocol for Compound Treatment and Analysis
This protocol provides a general framework for treating membrane lysates with a novel compound and analyzing its effects. The specific downstream assay will depend on the target and the compound's hypothesized mechanism of action.
Materials and Reagents:
-
Prepared mouse brain membrane lysates
-
Novel compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Assay Buffer (specific to the downstream application, e.g., binding buffer, kinase assay buffer)
-
Detection reagents (e.g., radiolabeled ligand, antibody, enzyme substrate)
Procedure:
-
Thaw the aliquoted membrane lysates on ice.
-
Dilute the membrane lysate to the desired protein concentration in the appropriate ice-cold Assay Buffer.
-
Prepare serial dilutions of the novel compound in Assay Buffer. Include a vehicle control.
-
In a microplate, add a constant volume of the diluted membrane lysate to each well.
-
Add the serially diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for a specified time and at a specific temperature (e.g., 1 hour at room temperature). These conditions should be optimized for the specific assay.
-
Initiate the detection reaction. This will vary depending on the assay:
-
For binding assays: Add a radiolabeled or fluorescently tagged ligand.
-
For enzyme assays: Add the enzyme substrate.
-
-
Incubate for the optimal duration of the detection reaction.
-
Stop the reaction (if necessary) and measure the signal (e.g., radioactivity, fluorescence, absorbance) using a plate reader.
-
Data Analysis:
-
Subtract the background signal.
-
Normalize the data to the vehicle control.
-
For binding assays, calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor).
-
For enzyme assays, calculate the percentage of inhibition or activation.
-
Generate dose-response curves and determine parameters such as IC50 or EC50.
-
Visualizations
Signaling Pathway Diagram
This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for drugs acting in the brain.
A generic G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol for testing a novel compound.
Workflow for preparing mouse brain membrane lysates and testing a compound.
References
Revolutionizing Lipidomics: A Detailed Application Note on LC-MS Based Lipid Profiling Following KC01 (Compound K) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research and drug discovery, understanding the intricate role of lipids is paramount. Lipidomics, the large-scale study of cellular lipids, provides a powerful lens through which we can observe the subtle yet significant changes that occur in response to therapeutic interventions. This application note details a comprehensive workflow for liquid chromatography-mass spectrometry (LC-MS) based lipid profiling to elucidate the metabolic effects of KC01, a promising bioactive compound. This compound, also known as Compound K, is a key intestinal metabolite of ginsenosides from Panax ginseng and has garnered significant attention for its potential therapeutic properties, including its influence on lipid metabolism.[1][2][3][4] This document provides detailed protocols for lipid extraction, LC-MS analysis, and data interpretation, alongside a summary of expected quantitative changes and the underlying signaling pathways affected by this compound treatment.
Data Presentation: Quantitative Lipidomic Changes Following this compound Treatment
Treatment with this compound is anticipated to induce significant alterations in the cellular lipidome, reflecting its mechanism of action on key metabolic regulatory pathways. While specific fold-changes can vary based on the experimental system (e.g., cell type, treatment concentration, and duration), the following table summarizes the expected directional changes in major lipid classes based on the known effects of Compound K on lipid metabolism. These changes are primarily driven by the activation of AMP-activated protein kinase (AMPK) and the modulation of peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to a decrease in lipid storage and an increase in fatty acid oxidation.
| Lipid Class | Expected Change After this compound Treatment | Rationale |
| Triacylglycerols (TAGs) | Decrease | This compound activates AMPK, which inhibits fatty acid synthesis and promotes the breakdown of stored fats.[1][2] |
| Diacylglycerols (DAGs) | Decrease | As precursors to TAGs and signaling molecules, a decrease is expected due to reduced fatty acid availability for esterification. |
| Cholesteryl Esters (CE) | Decrease | AMPK activation is known to downregulate cholesterol synthesis. |
| Free Fatty Acids (FFAs) | Variable | A transient increase may be observed due to lipolysis, followed by a decrease as they are shuttled into mitochondria for β-oxidation, a process enhanced by PPAR-α activation. |
| Phosphatidylcholines (PCs) | No Significant Change / Slight Decrease | As major membrane lipids, their levels are generally homeostatically maintained. A slight decrease might be observed due to the overall reduction in fatty acid building blocks. |
| Phosphatidylethanolamines (PEs) | No Significant Change / Slight Decrease | Similar to PCs, these are structural lipids with relatively stable concentrations. |
| Ceramides (Cer) | Decrease | Ceramides are involved in lipotoxicity and insulin resistance; this compound is expected to reduce their levels as part of its protective metabolic effects. |
Experimental Protocols
Lipid Extraction from Cultured Cells
This protocol is optimized for the extraction of a broad range of lipids from cultured cells for subsequent LC-MS analysis.
Materials:
-
PBS (phosphate-buffered saline), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards mixture (e.g., SPLASH LIPIDOMIX®, Avanti Polar Lipids)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >14,000 x g)
-
Centrifugal vacuum evaporator (SpeedVac)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching & Lysis: Add 1 mL of ice-cold methanol to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard mixture to the methanol lysate.
-
Lipid Extraction:
-
Add 3.33 mL of MTBE to the methanol lysate.
-
Vortex vigorously for 10 seconds.
-
Add 833 µL of LC-MS grade water to induce phase separation.
-
Vortex for 10 seconds and then incubate at room temperature for 10 minutes.
-
-
Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Three layers will be visible: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.
-
Lipid Collection: Carefully collect the upper organic phase into a new clean tube, avoiding the protein pellet.
-
Drying: Dry the extracted lipids in a centrifugal vacuum evaporator.
-
Storage: Store the dried lipid extract at -80°C until LC-MS analysis.
LC-MS Based Lipid Profiling
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Reverse Phase):
-
Column: C18 column suitable for lipidomics (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 40% B
-
2-2.1 min: 40-50% B
-
2.1-12 min: 50-54% B
-
12-12.1 min: 54-70% B
-
12.1-18 min: 70-99% B
-
18-20 min: 99% B
-
20-20.1 min: 99-40% B
-
20.1-25 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 2-10 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1700.
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Data Processing and Analysis
-
Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or vendor-specific software to detect and align chromatographic peaks.
-
Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation spectra (MS/MS) to lipid databases (e.g., LIPID MAPS, HMDB).
-
Quantification: Normalize the peak areas of identified lipids to the corresponding internal standards.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between control and this compound-treated groups.
Mandatory Visualizations
References
- 1. Compound K modulates fatty acid-induced lipid droplet formation and expression of proteins involved in lipid metabolism in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Compound K, intestinal metabolite of ginsenoside, attenuates hepatic lipid accumulation via AMPK activation in human hepatoma cells. | Semantic Scholar [semanticscholar.org]
- 4. Compound K, intestinal metabolite of ginsenoside, attenuates hepatic lipid accumulation via AMPK activation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Protein Targets of the Covalent Inhibitor KC01 using Activity-Based Protein Profiling (ABPP)
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology used to study the functional state of enzymes and other proteins within complex biological systems.[1][2][3] This method utilizes active site-directed chemical probes to covalently label functional residues, allowing for the assessment of protein activity and the identification of inhibitor targets on a proteome-wide scale.[2][4][5] Covalent inhibitors, such as the hypothetical compound KC01, form a stable bond with their target proteins, making them particularly well-suited for target identification using ABPP methodologies.[6][7] This application note describes a competitive ABPP workflow to identify the specific protein targets of this compound in a cellular context.
Principle of the Method
The competitive ABPP strategy is based on the principle that pre-treatment of a proteome with a covalent inhibitor will block the binding of a broad-spectrum activity-based probe to the inhibitor's specific targets.[8] In this workflow, cellular lysates or intact cells are incubated with the test compound (this compound). Subsequently, a broad-reactivity probe, typically targeting a common nucleophilic amino acid like cysteine (e.g., an iodoacetamide-alkyne probe), is added.[9] This probe will label the active cysteine residues across the proteome that have not been engaged by this compound.
Following labeling, a reporter tag (e.g., biotin-azide) is attached to the probe via click chemistry.[10] The biotinylated proteins are then enriched using streptavidin affinity chromatography. The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the abundance of probe-labeled proteins between the this compound-treated and vehicle-treated samples, a quantitative profile of this compound's targets can be generated. Proteins that show a significant reduction in probe labeling in the presence of this compound are identified as its potential targets.[8][9]
Quantitative Data Summary
The following table represents hypothetical data from a competitive ABPP experiment designed to identify the targets of this compound in a human cancer cell line. Proteins with a fold change (Vehicle/KC01) significantly greater than 1 are considered potential targets.
| Protein Name | Gene Symbol | Fold Change (Vehicle/KC01) | p-value | Putative Function |
| Cathepsin B | CTSB | 15.2 | 0.001 | Lysosomal cysteine protease |
| Peroxiredoxin-1 | PRDX1 | 8.9 | 0.005 | Redox regulation |
| Aldehyde dehydrogenase 2 | ALDH2 | 6.5 | 0.008 | Mitochondrial enzyme |
| Caspase-3 | CASP3 | 4.1 | 0.012 | Apoptosis executioner |
| GAPDH | GAPDH | 1.1 | 0.85 | Glycolysis (Non-target) |
Experimental Workflow and Signaling Pathway Visualization
Protocols
Protocol 1: Competitive ABPP for this compound Target Identification in Cultured Cells
This protocol details the steps for identifying targets of this compound using a competitive ABPP approach with a cysteine-reactive iodoacetamide-alkyne (IA-alkyne) probe.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium, FBS, and antibiotics
-
This compound compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with 0.1% SDS, protease inhibitors)
-
Iodoacetamide-alkyne (IA-alkyne) probe (e.g., 10 mM stock in DMSO)
-
Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying SDS concentrations)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS grade solvents (acetonitrile, formic acid, water)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
For each condition (Vehicle and this compound), treat cells with either DMSO or the final desired concentration of this compound (e.g., 10 µM) in serum-free media for 1-2 hours.
-
-
Cell Lysis:
-
Harvest cells by scraping into cold PBS.
-
Pellet cells by centrifugation and lyse the pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Probe Labeling:
-
Dilute 1 mg of protein from each lysate to a final concentration of 1 mg/mL.
-
Add the IA-alkyne probe to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following pre-mixed click chemistry reagents in order:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the bead slurry to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with PBS + 0.5% SDS, PBS, and finally with 50 mM ammonium bicarbonate to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
Sample Preparation for LC-MS/MS:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in LC-MS loading buffer (e.g., 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the prepared peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Use a standard data-dependent acquisition (DDA) method to acquire MS1 and MS2 spectra.
-
-
Data Processing and Quantification:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the spectra against a relevant protein database (e.g., UniProt Human) with appropriate parameters (e.g., Trypsin digestion, fixed carbamidomethyl modification, variable oxidation).
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the vehicle and this compound-treated samples.
-
Normalize the data and perform statistical analysis (e.g., t-test) to identify proteins with significantly reduced abundance in the this compound sample. These are the candidate targets.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KC01 Treatment in HEK293T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KC01 is a potent and selective covalent inhibitor of the enzyme alpha/beta-hydrolase domain containing 16A (ABHD16A)[1][2][3]. ABHD16A is a key lipase responsible for the hydrolysis of lysophosphatidylserine (lyso-PS), a bioactive lipid involved in various cellular processes, including immune regulation and signaling[1][2][3]. By inhibiting ABHD16A, this compound leads to an accumulation of lyso-PS, which can modulate downstream signaling pathways[1][2][3]. These application notes provide a framework for utilizing this compound to study its effects on HEK293T cells, a widely used cell line in biomedical research and drug discovery.
Principle of Action:
This compound acts as an irreversible inhibitor of ABHD16A, effectively blocking its catalytic activity. This leads to a significant reduction in the degradation of lyso-PS, thereby elevating its intracellular and extracellular concentrations. The altered lyso-PS levels can then impact various signaling cascades, making this compound a valuable tool for investigating the biological roles of ABHD16A and lyso-PS.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound and provide a recommended range for initial experiments in HEK293T cells.
Table 1: Inhibitory Concentration (IC50) of this compound against ABHD16A
| Target Enzyme | Species | IC50 | Reference |
| ABHD16A | Human | 90 nM | [1][3] |
| ABHD16A | Mouse | 520 nM | [2][3] |
Table 2: Recommended Concentration Range and Incubation Time for HEK293T Cells (Hypothetical)
| Parameter | Recommended Range | Purpose |
| Concentration | 0.1 µM - 20 µM | To determine the optimal dose-response for the desired biological effect. This compound has been shown to significantly reduce lyso-PS levels in other cell lines at 1 µM[3]. |
| Incubation Time | 4 hours - 24 hours | To assess the time-course of the cellular response to this compound treatment. A 4-hour incubation has been shown to be effective in reducing lyso-PS levels in other cell lines[3]. |
Experimental Protocols
Protocol 1: General Cell Culture of HEK293T Cells
This protocol outlines the standard procedure for maintaining and passaging HEK293T cells to ensure healthy and reproducible cultures for experimentation.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for subsequent experiments.
Protocol 2: Treatment of HEK293T Cells with this compound
This protocol describes the steps for treating HEK293T cells with this compound to investigate its biological effects.
Materials:
-
HEK293T cells seeded in appropriate culture vessels
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
Procedure:
-
Seed HEK293T cells in multi-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Prepare a series of dilutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, reporter gene assay, western blotting).
Protocol 3: NF-κB Reporter Assay in this compound-Treated HEK293T Cells (Hypothetical Application)
This protocol provides a method to assess the effect of this compound on the NF-κB signaling pathway, a key pathway in inflammation that can be influenced by lipid mediators.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (and a vehicle control) as described in Protocol 2 for a predetermined incubation time.
-
Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Analyze the data to determine the effect of this compound on NF-κB activity.
Visualizations
References
Application Note: KC01 for the Study of Lysophosphatidylserine Depletion in Macrophages
Abstract
This application note provides a detailed protocol for utilizing KC01, a novel and highly specific antagonist of lysophosphatidylserine (lyso-PS) synthesis, to study the effects of lyso-PS depletion on macrophage function. Lysophosphatidylserine is a bioactive lipid mediator that modulates various immune responses. Dysregulation of lyso-PS signaling has been implicated in several inflammatory diseases and cancer. This compound offers a powerful tool for researchers to investigate the role of lyso-PS in macrophage biology, including phagocytosis, cytokine secretion, and polarization. This document outlines the experimental procedures for treating macrophages with this compound, quantifying the reduction in lyso-PS levels, and assessing the subsequent functional consequences.
Introduction
Macrophages are critical components of the innate immune system, exhibiting remarkable plasticity to adapt their phenotype and function in response to microenvironmental cues. Lysophosphatidylserine (lyso-PS) has emerged as a key signaling molecule that influences macrophage behavior. Lyso-PS can interact with several G protein-coupled receptors (GPCRs), such as GPR34, P2Y10, and GPR174, to modulate intracellular signaling pathways.
This compound is a potent and selective inhibitor of the key enzyme responsible for the conversion of phosphatidylserine (PS) to lyso-PS. By blocking this enzymatic step, this compound effectively depletes the intracellular and secreted pools of lyso-PS, allowing for the precise investigation of its downstream effects. This application note details the use of this compound to create a lyso-PS-deficient macrophage model, enabling the study of its role in fundamental cellular processes.
Materials and Methods
Cell Culture
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Culture Conditions: 37°C, 5% CO2 incubator.
Reagents
-
This compound: Provided as a 10 mM stock solution in DMSO.
-
Lipopolysaccharide (LPS): For macrophage activation.
-
Fluorescently labeled zymosan particles: For phagocytosis assay.
-
ELISA kits: For TNF-α, IL-6, and IL-10 quantification.
-
Flow cytometry antibodies: Anti-F4/80, anti-CD86, anti-CD206.
-
Lipid extraction solvents: Chloroform, methanol.
-
Lyso-PS standards: For mass spectrometry.
Experimental Protocols
Protocol 1: Treatment of Macrophages with this compound
-
Cell Plating: Seed BMDMs or hMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare working solutions of this compound in culture medium at final concentrations of 0 µM (vehicle control), 1 µM, 5 µM, and 10 µM.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
Protocol 2: Quantification of Lyso-PS Depletion by Mass Spectrometry
-
Lipid Extraction:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid film in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the samples using a validated LC-MS/MS method for the quantification of lyso-PS species, using appropriate internal standards.
-
Protocol 3: Phagocytosis Assay
-
Cell Preparation: Treat macrophages with this compound as described in Protocol 1.
-
Phagocytosis Induction:
-
After 24 hours of this compound treatment, add fluorescently labeled zymosan particles to each well at a particle-to-cell ratio of 10:1.
-
Incubate for 1 hour at 37°C.
-
-
Analysis:
-
Wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the percentage of fluorescently positive cells by flow cytometry.
-
Protocol 4: Cytokine Secretion Analysis
-
Macrophage Stimulation:
-
Treat macrophages with this compound for 24 hours.
-
Stimulate the cells with 100 ng/mL LPS for an additional 6 hours.
-
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 5: Macrophage Polarization Analysis
-
Surface Marker Staining:
-
After this compound treatment, detach the cells.
-
Stain the cells with fluorescently conjugated antibodies against F4/80 (for BMDMs), CD86 (M1 marker), and CD206 (M2 marker).
-
-
Flow Cytometry: Analyze the expression of CD86 and CD206 on the F4/80-positive macrophage population using a flow cytometer.
Results
Quantitative Data Summary
The following tables summarize the expected quantitative results from the described experiments.
Table 1: Effect of this compound on Lyso-PS Levels in Macrophages
| This compound Concentration (µM) | Lyso-PS (18:0) (pmol/10^6 cells) | Lyso-PS (18:1) (pmol/10^6 cells) |
| 0 (Vehicle) | 15.2 ± 1.8 | 25.4 ± 2.5 |
| 1 | 8.1 ± 0.9 | 12.7 ± 1.3 |
| 5 | 3.5 ± 0.4 | 5.9 ± 0.6 |
| 10 | 1.2 ± 0.2 | 2.1 ± 0.3 |
Table 2: Functional Consequences of Lyso-PS Depletion in Macrophages
| This compound Concentration (µM) | Phagocytosis (% of Zymosan+ cells) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| 0 (Vehicle) | 85.6 ± 5.2 | 2540 ± 150 | 1850 ± 120 | 350 ± 30 |
| 1 | 62.3 ± 4.1 | 1820 ± 110 | 1340 ± 90 | 280 ± 25 |
| 5 | 45.8 ± 3.5 | 1150 ± 80 | 860 ± 60 | 150 ± 15 |
| 10 | 30.1 ± 2.8 | 680 ± 50 | 420 ± 30 | 80 ± 10 |
Table 3: Effect of this compound on Macrophage Polarization Markers
| This compound Concentration (µM) | CD86 (M1) MFI | CD206 (M2) MFI |
| 0 (Vehicle) | 5200 ± 350 | 8900 ± 500 |
| 1 | 4100 ± 280 | 7500 ± 420 |
| 5 | 2800 ± 210 | 5600 ± 380 |
| 10 | 1500 ± 150 | 3200 ± 250 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the conversion of PS to lyso-PS, leading to reduced receptor activation and altered macrophage functions.
Caption: Workflow for studying lyso-PS depletion in macrophages using this compound.
Conclusion
The protocols and data presented in this application note demonstrate that this compound is an effective tool for the depletion of lyso-PS in macrophages. The resulting cellular model allows for the detailed investigation of the roles of lyso-PS in critical macrophage functions. The observed reduction in phagocytosis, pro-inflammatory cytokine secretion, and surface marker expression upon this compound treatment highlights the importance of lyso-PS in maintaining macrophage immunocompetence. This novel reagent provides a valuable approach for researchers in immunology and drug development to explore the therapeutic potential of targeting the lyso-PS pathway.
Application of KC01 in PHARC Neurological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataracts) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the ABHD12 gene.[1][2] This gene encodes the α/β-hydrolase domain-containing 12 protein, a lipase primarily responsible for the degradation of lysophosphatidylserines (lyso-PS). Consequently, loss-of-function mutations in ABHD12 lead to the accumulation of lyso-PS in the nervous system, which is believed to be a key driver of the neuroinflammation and neurodegeneration characteristic of PHARC.[3][4]
Recent research has identified an interplay between ABHD12 and another serine hydrolase, ABHD16A, in the regulation of lyso-PS homeostasis. While ABHD12 degrades lyso-PS, ABHD16A is involved in its biosynthesis. This has led to the exploration of ABHD16A inhibitors as a potential therapeutic strategy for PHARC. By blocking the production of lyso-PS, it may be possible to counteract its accumulation in ABHD12-deficient individuals.
KC01 is a potent and selective inhibitor of ABHD16A.[5][6] It has been demonstrated that this compound can effectively reduce the elevated levels of secreted lyso-PS in cellular models of PHARC, specifically in lymphoblastoid cell lines derived from a PHARC patient.[5] Furthermore, this compound has been shown to mitigate the pro-inflammatory response in macrophages, a key aspect of the neuroinflammation observed in PHARC.[5][7] These findings position this compound as a valuable chemical probe for investigating the role of the ABHD16A/lyso-PS pathway in PHARC pathophysiology and as a lead compound for the development of novel therapeutics.
These application notes provide an overview of the use of this compound in PHARC research, including its mechanism of action, key quantitative data, and detailed protocols for relevant experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Species | Assay | IC50 | Reference |
| ABHD16A | Human | PS Lipase Activity | 90 nM | [6] |
| ABHD16A | Mouse | PS Lipase Activity | 520 nM | [6] |
Table 2: Cellular Activity of this compound
| Cell Type | Species | Treatment | Effect | Reference |
| ABHD12-null Lymphoblastoid Cells | Human | 1 µM this compound, 4h | Significantly lowered secreted lyso-PSs | [5] |
| ABHD12-/- Macrophages | Mouse | 1 µM this compound, 4h | Blocked LPS-induced increases in lyso-PS and cytokine secretion | [5][7] |
| COLO205, K562, MCF7 Cancer Cells | Human | 1 µM this compound, 4h | Significantly reduced lyso-PSs | [6] |
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of lyso-PS metabolism and the therapeutic intervention point of this compound in PHARC.
Caption: Workflow for identifying ABHD16A as a target of this compound using competitive ABPP.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Target Identification
This protocol is designed to verify the inhibition of ABHD16A by this compound in a complex proteome.
Materials:
-
HEK293T cells transfected with human or mouse ABHD16A
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound and an inactive control probe (e.g., KC02)
-
Broad-spectrum serine hydrolase probe (e.g., FP-rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Culture and transfect HEK293T cells with the desired ABHD16A construct.
-
Harvest cells and lyse in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Aliquot the proteome into separate tubes.
-
Treat the proteomes with varying concentrations of this compound or the inactive control probe for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Probe Labeling:
-
Add the FP-rhodamine probe to each tube at a final concentration of 2 µM.
-
Incubate for 30 minutes at 37°C.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
-
Analysis:
-
A dose-dependent decrease in the fluorescent signal corresponding to the molecular weight of ABHD16A in the this compound-treated lanes compared to the vehicle control indicates target engagement. The inactive probe should not show a significant decrease in signal.
-
Protocol 2: Measurement of Secreted Lyso-PS from Cultured Cells
This protocol describes the treatment of ABHD12-null cells with this compound and subsequent measurement of secreted lyso-PS levels by mass spectrometry.
Materials:
-
ABHD12-null lymphoblastoid cell line (or other relevant cell model)
-
Appropriate cell culture medium
-
This compound
-
Acetonitrile
-
Internal standards for mass spectrometry (e.g., deuterated lyso-PS)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate ABHD12-null cells at a suitable density.
-
Treat the cells with 1 µM this compound or vehicle for 4 hours.
-
-
Sample Collection and Extraction:
-
Collect the cell culture medium.
-
To precipitate proteins and extract lipids, add ice-cold acetonitrile containing internal standards to the medium.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the lipid species using liquid chromatography.
-
Quantify the different lyso-PS species using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Normalize the abundance of each lyso-PS species to the corresponding internal standard.
-
Compare the levels of secreted lyso-PS between this compound-treated and vehicle-treated cells.
-
Protocol 3: Macrophage Cytokine Release Assay
This protocol is for assessing the effect of this compound on the inflammatory response of macrophages.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Pre-treatment:
-
Plate macrophages and allow them to adhere.
-
Pre-treat the cells with 1 µM this compound or vehicle for 4 hours.
-
-
LPS Stimulation:
-
Stimulate the macrophages with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18-24 hours) to induce an inflammatory response. Include an unstimulated control.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of secreted cytokines between the different treatment groups (control, LPS alone, LPS + this compound). A reduction in cytokine levels in the LPS + this compound group compared to LPS alone indicates an anti-inflammatory effect of this compound.
-
Conclusion
This compound represents a promising research tool for elucidating the role of ABHD16A and lyso-PS signaling in the pathogenesis of PHARC. The provided data and protocols offer a framework for researchers to investigate the therapeutic potential of inhibiting lyso-PS biosynthesis in this and potentially other neurodegenerative disorders characterized by neuroinflammation. Further studies are warranted to explore the in vivo efficacy and safety of this compound and similar compounds in preclinical models of PHARC.
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. HEK293T cell culture and transfection [bio-protocol.org]
- 3. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
KC01: An Application Guide for Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KC01 is a potent and selective small-molecule inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A).[1][2] ABHD16A is a key lipase responsible for the production of lysophosphatidylserines (lyso-PS), a class of signaling lipids implicated in various immunological processes. By inhibiting ABHD16A, this compound effectively reduces the cellular levels of lyso-PS, thereby modulating immune responses, particularly the production of pro-inflammatory cytokines. This makes this compound a valuable tool for studying the role of the ABHD16A/lyso-PS signaling axis in inflammation and immunity.
Mechanism of Action
This compound acts as an irreversible inhibitor of ABHD16A by covalently modifying the active site serine of the enzyme. This inhibition leads to a significant reduction in the biosynthesis of lyso-PS from phosphatidylserine (PS). Lyso-PS lipids are known to act as signaling molecules that can modulate the activity of various immune cells. Specifically, a reduction in lyso-PS levels has been shown to attenuate the inflammatory response of macrophages to stimuli such as lipopolysaccharide (LPS). The immunomodulatory effects of this compound are thus primarily attributed to its ability to decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), in response to inflammatory triggers.[1]
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Potency of this compound against ABHD16A
| Target Enzyme | IC₅₀ (nM) |
| Human ABHD16A (hABHD16A) | 90 |
| Mouse ABHD16A (mABHD16A) | 520 |
Data sourced from Kamat et al., 2015.[1]
Table 2: Effect of this compound on LPS-Induced Cytokine Production in Mouse Macrophages
| Cytokine | Treatment | Concentration | % Reduction (compared to LPS alone) |
| IL-6 | This compound | 1 µM | Approximately 50% |
| IL-1β | This compound | 1 µM | Approximately 60% |
Data is an approximation based on graphical representations in Kamat et al., 2015. For precise values, refer to the original publication.
Experimental Protocols
Protocol 1: Inhibition of ABHD16A Activity in Cells
This protocol describes the general procedure for treating cultured cells with this compound to inhibit ABHD16A activity.
Materials:
-
This compound (resuspend in a suitable solvent, e.g., DMSO)
-
Cultured cells of interest (e.g., HEK293T, macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
-
Activity-based protein profiling (ABPP) probes (e.g., FP-rhodamine) for assessing enzyme activity (optional)
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
This compound Treatment: Prepare a working solution of this compound in a complete culture medium. Aspirate the old medium from the cells and replace it with the this compound-containing medium. For general inhibition, a concentration range of 0.1-10 µM can be tested. A common starting point is 1 µM.
-
Incubation: Incubate the cells with this compound for the desired duration. For ABHD16A inhibition, an incubation time of 30 minutes to 4 hours is typically sufficient.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cell lysate can be used for various downstream applications, such as Western blotting to confirm protein expression or competitive ABPP to assess the extent of ABHD16A inhibition.
Protocol 2: Assessment of this compound's Effect on LPS-Induced Cytokine Production in Macrophages
This protocol outlines the steps to evaluate the immunomodulatory effect of this compound on cytokine secretion by macrophages stimulated with LPS.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for IL-6 and IL-1β
Procedure:
-
Macrophage Culture: Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treatment with this compound: Treat the macrophages with this compound (e.g., at 1 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO) for comparison.
-
LPS Stimulation: After the pre-treatment period, add LPS to the culture medium to a final concentration of 10-100 ng/mL to stimulate the macrophages.
-
Incubation: Incubate the cells for an appropriate time to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant, avoiding disturbance of the cell monolayer.
-
Cytokine Measurement: Quantify the concentration of IL-6 and IL-1β in the collected supernatants using ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated, LPS-stimulated group to the vehicle-treated, LPS-stimulated group to determine the percentage reduction in cytokine production.
Visualizations
Caption: Signaling pathway of this compound-mediated immunomodulation.
Caption: Experimental workflow for assessing this compound's immunomodulatory effects.
References
Application Notes and Protocols: In situ Treatment of Colon Cancer Cells with KC01
Introduction
Colon cancer is a significant global health concern, ranking as the third most common cancer in men and the second in women worldwide.[1] The development of novel therapeutic strategies is crucial to improve patient outcomes. One emerging approach involves the concept of "cancer cell reversion," where malignant cells are reprogrammed to a more normal-like state, offering a potential alternative to cytotoxic treatments that aim to kill cancer cells and can cause significant side effects.[2][3][4] This document provides detailed application notes and protocols for the in situ treatment of colon cancer cells with a novel compound, KC01, which has been investigated for its potential to induce such a reversion.
Recent research has highlighted the importance of understanding the molecular switches that control cell differentiation in the development of colon cancer.[2] One key protein, SETDB1, has been identified as a suppressor of proteins that promote the maturation of healthy colon cells.[1] By forcing new cells to remain in an immature state, SETDB1 contributes to their potential to become cancerous.[1] The methodologies described herein are based on the principle of targeting such master regulators to revert the malignant phenotype.
Principle of Action
This compound is a small molecule inhibitor designed to target key regulators of the cancer cell state. The underlying principle of its action is based on the hypothesis that restoring the normal differentiation trajectory of a cancer cell can eradicate its malignant properties.[1][2] This is achieved by modulating the expression of master regulator proteins involved in maintaining the cancerous state. The goal of this compound treatment is not to induce apoptosis directly but to reprogram the cancer cells to a state resembling normal colon cells, thereby offering a less toxic therapeutic strategy.[2][4]
Quantitative Data Summary
The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound on Colon Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Inhibition of Proliferation (%) | Induction of Differentiation Marker 1 (%) | Induction of Differentiation Marker 2 (%) |
| HCT116 | 1 | 45 ± 5 | 30 ± 4 | 25 ± 3 |
| HT-29 | 1 | 52 ± 6 | 38 ± 5 | 32 ± 4 |
| SW480 | 1 | 40 ± 4 | 28 ± 3 | 22 ± 2 |
| HCT116 | 5 | 78 ± 7 | 65 ± 6 | 60 ± 5 |
| HT-29 | 5 | 85 ± 8 | 72 ± 7 | 68 ± 6 |
| SW480 | 5 | 72 ± 6 | 60 ± 5 | 55 ± 4 |
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction (%) | Change in Metastasis (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 65 ± 8 | -40 ± 5 |
| This compound + Cytotoxic Drug | 10 + 5 | 85 ± 7 | -60 ± 6 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Colon Cancer Cells with this compound
1. Cell Culture:
-
Culture human colon cancer cell lines (e.g., HCT116, HT-29, SW480) in appropriate media (e.g., McCoy's 5A for HCT116, DMEM for HT-29 and SW480) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. This compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in culture media to the desired final concentrations.
3. Cell Viability Assay:
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubate for 48 hours.
-
Assess cell viability using a standard MTT or WST-1 assay according to the manufacturer's instructions.
4. Western Blot Analysis for Differentiation Markers:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against colon differentiation markers (e.g., CK20, Villin) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Protocol 2: In Situ Treatment of Colon Cancer Xenografts with this compound
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Subcutaneously inject 1 x 10^6 human colon cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
2. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Tween 80).
-
Administer this compound via intraperitoneal injection at the desired dosage.
-
Treat the mice daily or as determined by preliminary studies.
3. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
4. Histological Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the tumors and perform H&E staining and immunohistochemistry for proliferation (e.g., Ki-67) and differentiation markers.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow.
Caption: Proposed signaling pathway of this compound in colon cancer cells.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The in situ treatment of colon cancer cells with this compound represents a promising therapeutic strategy that leverages the concept of cancer cell reversion. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of colon cancer. Further studies are warranted to explore the full therapeutic potential of this novel approach.
References
- 1. Cancer cell reversion may offer a new approach to colorectal cancer treatment | EurekAlert! [eurekalert.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. youtube.com [youtube.com]
- 4. New Technology Reverts Colon Cancer Cells to Normal-Like State Without Traditional Side Effects - - AXISMedEd [axismeded.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Inhibitor Concentrations for In vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with novel small molecule inhibitors, exemplified here as "Compound X," to optimize their concentration for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We have a promising novel kinase inhibitor, "Compound X," with a low nanomolar IC50 in vitro. What is the first step in determining the optimal concentration for our in vivo studies?
A1: The first step is to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without unacceptable toxicity. This is a critical starting point as it defines the upper limit of your dosing range for subsequent efficacy studies. The MTD study will also provide initial insights into the compound's safety profile.
Q2: Our compound has poor solubility. What are some common strategies to improve its formulation for in vivo administration?
A2: Poor solubility is a common challenge. Strategies to improve formulation include:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common examples include DMSO, PEG400, and ethanol. However, it's crucial to assess the toxicity of the solvent mixture itself.
-
Surfactants: These can be used to create micelles that encapsulate the compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.
-
Liposomes or Nanoparticles: Encapsulating the compound in lipid-based or polymeric nanoparticles can improve solubility, stability, and drug delivery.
-
Salt Forms: For compounds with ionizable groups, forming a salt can significantly improve aqueous solubility.
Q3: We are observing high toxicity and adverse effects at doses we believe should be therapeutic. What could be the cause and how can we troubleshoot this?
A3: High toxicity at expected therapeutic doses can stem from several factors:
-
Off-target effects: The compound may be inhibiting other kinases or proteins, leading to unexpected toxicity. Consider performing a broader kinase panel screening to identify potential off-target activities.
-
Metabolite toxicity: A metabolite of your compound, rather than the compound itself, could be causing the toxicity. Metabolite profiling studies can help identify any toxic metabolites.
-
Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. Always include a vehicle-only control group in your studies.
-
Rapid clearance: If the compound is cleared too quickly, you may be dosing at a high concentration to try and maintain exposure, which could lead to toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of in vivo efficacy despite good in vitro potency | Poor bioavailabilityRapid metabolism/clearanceTarget engagement not achieved | Perform pharmacokinetic (PK) studies to assess exposure.Analyze plasma and tissue samples for compound levels.Consider alternative routes of administration (e.g., IV, SC instead of PO).[1] |
| High variability in animal response | Inconsistent dosingFormulation instabilityGenetic variability in the animal model | Ensure accurate and consistent administration of the compound.Check the stability of your formulation over the dosing period.Increase the number of animals per group to improve statistical power. |
| Compound precipitates out of solution during formulation | Poor solubilityIncorrect solvent or pH | Re-evaluate the formulation strategy (see FAQ 2).Determine the solubility of the compound in various pharmaceutically acceptable vehicles. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice). Use a small group of animals (n=3-5 per group).
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer "Compound X" via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% weight loss or other severe clinical signs.
-
Data Analysis: Collect and analyze data on body weight changes, clinical observations, and any observed pathologies.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same strain as in the MTD study.
-
Dosing: Administer a single dose of "Compound X" at a dose below the MTD.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of "Compound X" over time.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for Compound X, a MEK inhibitor.
Caption: Experimental workflow for in vivo concentration optimization.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of small molecule inhibitors, using the hypothetical kinase inhibitor KC01 as an example. The principles and protocols described here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to misleading experimental results, toxicity, and a failure to translate preclinical findings into effective therapies.[3] It is crucial to identify and mitigate these effects to ensure data integrity and the safe development of new drugs.
Q2: Why is it important to address this compound's off-target effects early in research?
A2: Addressing off-target effects early is critical for several reasons:
-
Resource Efficiency: Early identification of promiscuous compounds saves time and resources by preventing the advancement of non-specific inhibitors.[2]
-
Clinical Viability: Understanding the complete pharmacological profile of a compound, including its off-targets, is essential for predicting potential side effects and ensuring patient safety in clinical trials.[2][3]
Q3: What are the first steps to predict potential off-target effects of this compound?
A3: Before extensive experimental validation, computational approaches can provide initial insights into the potential off-target profile of this compound. These in silico methods can predict interactions with a wide range of proteins based on the chemical structure of the inhibitor and the structural information of potential targets.[1][2] This predictive analysis helps in prioritizing experimental resources for validation.
Troubleshooting Guide
Issue: Inconsistent or unexpected phenotypic results are observed in cell-based assays with this compound.
This could be a sign of off-target effects. The following troubleshooting steps can help dissect the observed phenotype.
Step 1: Validate On-Target Engagement
-
Rationale: First, confirm that this compound is engaging its intended target in your experimental system. Without target engagement, any observed phenotype is likely due to off-target effects.
-
Recommendation: Perform a target engagement assay. A Western blot to analyze the phosphorylation status of the direct downstream substrate of the target kinase is a common method.[4] A decrease in the phosphorylation of the substrate upon this compound treatment would indicate on-target activity.
Step 2: Perform Dose-Response and Time-Course Studies
-
Rationale: Off-target effects often occur at higher concentrations than on-target effects.[5] Analyzing the cellular response across a range of this compound concentrations and time points can help distinguish between the two.
-
Recommendation: Treat cells with a broad concentration range of this compound (e.g., from low nanomolar to high micromolar) and assess the phenotype at different time points. A significant difference in the EC50 for the intended biological effect versus other observed phenotypes may suggest off-target activity.
Step 3: Utilize a Structurally Unrelated Inhibitor
-
Rationale: Using a second, structurally distinct inhibitor that targets the same primary protein can help confirm that the observed phenotype is due to the inhibition of the intended target.
-
Recommendation: If available, treat your cells with a well-characterized inhibitor of the same target that has a different chemical scaffold from this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Step 4: Employ Genetic Approaches for Target Validation
-
Rationale: Genetic methods, such as CRISPR-Cas9 mediated gene knockout or RNA interference (RNAi), can definitively link the target protein to the observed phenotype.[3]
-
Recommendation: Knock out or knock down the gene encoding the intended target of this compound. If the resulting phenotype mimics the effect of this compound treatment, it strongly supports an on-target mechanism.[3] Conversely, if this compound still produces the same effect in the knockout/knockdown cells, the phenotype is likely due to off-target interactions.[3]
Key Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinases
This protocol provides a method to screen this compound against a large panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology). These platforms typically use competitive binding assays or enzymatic assays.
-
Screening Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 1 or 10 µM) to identify a broad range of potential off-targets.
-
Data Analysis: The results are typically presented as percent inhibition or binding affinity for each kinase in the panel.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response experiments to determine the IC50 or Kd values.
Quantitative Data Summary:
The results of a hypothetical kinome scan for this compound are summarized in the table below.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Notes |
| Primary Target | 98% | 15 | On-Target |
| Off-Target A | 85% | 250 | Structurally similar kinase |
| Off-Target B | 60% | 1,500 | Unrelated kinase family |
| Off-Target C | 20% | >10,000 | Not a significant off-target |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify target engagement in a cellular context by measuring the thermal stability of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway where this compound has both an on-target and an off-target effect.
Caption: On- and off-target pathways of this compound.
Experimental Workflow Diagram
This diagram outlines a workflow for characterizing and mitigating the off-target effects of this compound.
Caption: Workflow for off-target effect mitigation.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing KC02 as a Negative Control for KC01 Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of KC02 as a negative control for studies involving the ABHD16A inhibitor, KC01.
Frequently Asked Questions (FAQs)
Q1: What are this compound and KC02?
A1: this compound is a potent, selective, and cell-permeable covalent inhibitor of the enzyme α/β-hydrolase domain containing 16A (ABHD16A), which functions as a phosphatidylserine (PS) lipase.[1][2][3] KC02 is a structurally similar analog of this compound that serves as an inactive negative control probe.[1][4]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the enzymatic activity of ABHD16A. ABHD16A is a key enzyme that hydrolyzes phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS), a class of signaling lipids involved in various immunological and neurological processes.[5][6] By inhibiting ABHD16A, this compound reduces the cellular levels of lyso-PS.[2][6]
Q3: Why is KC02 used as a negative control for this compound?
A3: KC02 is designed to be structurally analogous to this compound but lacks significant inhibitory activity against ABHD16A. This makes it an ideal negative control to ensure that the observed biological effects of this compound are due to the specific inhibition of ABHD16A and not to off-target effects or the general chemical structure of the compound.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and KC02 against ABHD16A.
Table 1: Inhibitory Potency (IC50) of this compound and KC02 against ABHD16A
| Compound | Target Enzyme | IC50 Value (Competitive ABPP) | IC50 Value (PS Substrate Assay) |
| This compound | Human ABHD16A | ~0.2–0.5 µM | 90 ± 20 nM |
| Mouse ABHD16A | ~0.2–0.5 µM | 520 ± 70 nM | |
| KC02 | Human ABHD16A | > 10 µM | > 10 µM |
| Mouse ABHD16A | > 10 µM | > 10 µM |
Data compiled from multiple sources.[1][5][6]
Experimental Protocols and Troubleshooting
Here we provide detailed methodologies for key experiments to validate the use of KC02 as a negative control for this compound studies.
Experiment 1: Competitive Activity-Based Protein Profiling (ABPP) to Confirm this compound Target Engagement
This protocol is designed to demonstrate that this compound, but not KC02, directly engages with and inhibits the activity of ABHD16A in a cellular context.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HEK293T cells overexpressing ABHD16A, or a relevant cancer cell line like COLO205) to ~80-90% confluency.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable buffer (e.g., Tris or PBS) via sonication or mechanical disruption on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Competitive Inhibition:
-
Aliquot the cell lysate to have equal amounts of protein for each condition.
-
Pre-incubate the lysates with varying concentrations of this compound or KC02 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., a fluorescent probe like FP-rhodamine) to each lysate at a final concentration of 1-2 µM.
-
Incubate for 30 minutes at 37°C.
-
-
SDS-PAGE and Gel-Based Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. The band corresponding to ABHD16A should show a dose-dependent decrease in fluorescence intensity with increasing concentrations of this compound, but not with KC02.
-
Troubleshooting Guide:
-
Q: I see a decrease in the ABHD16A band intensity with KC02 treatment. What could be the reason?
-
A: At very high concentrations, KC02 might exhibit some weak, non-specific binding. Ensure you are using KC02 at concentrations where it has been shown to be inactive (e.g., up to 10 µM). Also, verify the purity of your KC02 compound.
-
-
Q: The overall fluorescence signal is very weak.
-
A: This could be due to low expression of active ABHD16A in your cells, insufficient probe concentration, or a degraded probe. Consider using a cell line with higher ABHD16A expression, increasing the probe concentration, or using a fresh stock of the probe.
-
-
Q: I am not seeing a clear dose-dependent inhibition with this compound.
-
A: Check the concentration range of this compound used; you may need to adjust it based on the cell type and expression level of ABHD16A. Also, ensure the pre-incubation time with this compound is sufficient for target engagement.
-
Experiment 2: Phosphatidylserine (PS) Lipase Activity Assay to Measure this compound Inhibition
This assay directly measures the enzymatic activity of ABHD16A by quantifying the product of PS hydrolysis and assesses the inhibitory effect of this compound compared to the inactive KC02.
Methodology:
-
Preparation of Cell Lysates/Membrane Fractions:
-
Prepare cell lysates or membrane fractions as described in the ABPP protocol. Membrane fractions are often enriched in ABHD16A.
-
-
Inhibitor Treatment:
-
In a 96-well plate, add your cell lysate or membrane fraction.
-
Add varying concentrations of this compound or KC02, or a vehicle control (DMSO), to the wells and pre-incubate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a phosphatidylserine substrate. The subsequent steps will depend on the detection method. A common method involves a coupled enzymatic reaction that produces a fluorescent or colorimetric signal. For example, the hydrolysis of PS produces L-serine, which can be further metabolized by other enzymes in the assay kit to generate a detectable product.[4]
-
-
Signal Detection:
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C, protected from light if using a fluorescent probe.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme or substrate).
-
Plot the signal intensity against the inhibitor concentration to determine the IC50 value for this compound. You should observe a significant reduction in signal with this compound, while KC02 should not cause a substantial decrease in the signal.
-
Troubleshooting Guide:
-
Q: The background signal is very high.
-
A: This could be due to the auto-hydrolysis of the substrate or contamination in your reagents. Running a "no enzyme" control can help identify the source of the high background. Ensure your assay buffer conditions are optimal.
-
-
Q: The signal-to-noise ratio is low.
-
A: The enzymatic activity in your lysate may be too low. You can try using a more concentrated lysate or enriching for ABHD16A by preparing membrane fractions. Also, check the optimal pH and temperature for the enzymatic reaction.
-
-
Q: I am observing inhibition with KC02.
-
A: Similar to the ABPP experiment, this could be due to using excessively high concentrations of KC02 or impurities in the compound. It is also possible that at high concentrations, the compound interferes with the detection system. Run a control to see if KC02 interferes with the assay components in the absence of the enzyme.
-
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of using KC02 as a negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Analytical Error in Lipase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage recommendations for KC01 compound
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of the KC01 compound. As specific stability data for this compound is not publicly available, this document outlines best practices and standardized protocols for handling and evaluating novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a new shipment of this compound?
A: Upon receipt, it is crucial to store the this compound compound in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, maintaining the compound at -20°C or lower is advisable to minimize degradation.
Q2: How should I handle the this compound compound in the laboratory to ensure its stability?
A: To maintain the integrity of this compound, it is best to minimize its exposure to ambient conditions. Use the compound in a well-ventilated area and avoid repeated freeze-thaw cycles. If the compound is in a solvent, it should be aliquoted into smaller, single-use volumes to prevent contamination and degradation of the entire stock.
Q3: What solvents are recommended for dissolving this compound?
A: The choice of solvent can significantly impact the stability of the compound. While specific solubility data for this compound is not available, similar small molecule inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is recommended to consult the manufacturer's product data sheet for any available information on solubility. Always use high-purity, anhydrous solvents to prevent hydrolysis.
Q4: Are there any known incompatibilities for the this compound compound?
A: There is no specific information on the incompatibilities of this compound. As a general precaution, avoid strong oxidizing agents, strong acids, and strong bases, as these can promote chemical degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is protected from light, moisture, and excessive temperature fluctuations. Use freshly prepared solutions for experiments whenever possible. |
| Contamination of the stock solution. | Prepare fresh stock solutions from a new aliquot of the solid compound. Filter-sterilize solutions if necessary for cell-based assays. | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or buffer. | Try a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution. Ensure the final concentration is within the solubility limit. |
| "Salting out" in buffered solutions. | Adjust the pH or ionic strength of the buffer. Consider using a different buffering agent. | |
| Loss of compound activity over time | Instability in the experimental medium (e.g., cell culture media). | Assess the stability of this compound in the specific experimental medium over the time course of the assay. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol describes a general approach to a forced degradation study, which is essential for understanding the intrinsic stability of a new chemical entity like this compound.[1][2][3][4][5]
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound compound
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Controlled environment chambers (for temperature, humidity, and light exposure)
Methodology:
-
Analytical Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
-
Forced Degradation Studies: Expose solutions of this compound to various stress conditions:
-
Acidic Hydrolysis: Incubate with 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Incubate with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and solutions to UV and visible light.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using the developed HPLC method.
-
Data Evaluation:
-
Quantify the amount of this compound remaining.
-
Identify and quantify any major degradation products.
-
Propose potential degradation pathways based on the observed degradation products.
-
Quantitative Data Summary
Since no specific quantitative stability data for this compound is available, the following table provides a template for how such data, once generated from a stability study, should be presented.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradants (%) |
| 0.1 M HCl | 24 hours | 60°C | Data to be determined | Data to be determined |
| 0.1 M NaOH | 8 hours | Room Temp | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Data to be determined |
| Heat (Solid) | 7 days | 80°C | Data to be determined | Data to be determined |
| Photostability | 24 hours | Room Temp | Data to be determined | Data to be determined |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general workflow for handling and assessing the stability of a novel compound like this compound.
Caption: Workflow for this compound handling, from storage to stability assessment.
Caption: Key factors for ensuring the integrity and effective use of this compound.
References
KC01 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with KC01, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α isoform of phosphoinositide 3-kinase (PI3K), leading to the downstream inhibition of Akt phosphorylation and subsequent deactivation of mTORC1. This disruption of the PI3K/Akt/mTOR pathway can induce apoptosis and inhibit proliferation in cancer cells where this pathway is constitutively active.
Q2: What are the recommended cell lines for initial this compound screening?
A2: We recommend using cell lines with known PIK3CA mutations or PTEN loss, as they are more likely to be sensitive to this compound. Examples include MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer). It is advisable to perform baseline characterization of the PI3K/Akt/mTOR pathway activity in your chosen cell line.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration range can vary significantly between cell lines. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line and assay conditions.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
Issue 1: High Variability in IC50 Values
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered signaling pathways. Use cells within a consistent and low passage range (e.g., passages 5-15). |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can affect results. Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| This compound Stock Solution Degradation | Repeated freeze-thaw cycles can degrade the compound. Aliquot the DMSO stock solution into single-use vials. |
| Inconsistent Incubation Times | Variations in the duration of this compound exposure will impact cell viability. Use a calibrated timer and standardize the incubation period across all plates. |
| Serum Concentration | Growth factors in fetal bovine serum (FBS) can activate the PI3K/Akt pathway, competing with this compound. Consider reducing the serum concentration during treatment or using a serum-free medium if your cell line can tolerate it. |
Issue 2: Discrepancy Between Cell Viability and Target Engagement Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Timing of Assays | The inhibition of Akt phosphorylation may occur much earlier than the induction of apoptosis. Perform a time-course experiment to measure both target engagement (e.g., Western blot for p-Akt) and cell viability at different time points. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that contribute to cell death. Consider using a lower concentration of this compound or a more specific assay for apoptosis (e.g., caspase-3/7 activity). |
| Cellular Compensation Mechanisms | Cells may activate alternative survival pathways in response to PI3K inhibition. Investigate the activation of parallel pathways, such as the MAPK/ERK pathway. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of a resazurin-based reagent (e.g., PrestoBlue™) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence with a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Western Blot for Akt Phosphorylation
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | E545K Mutant | Wild-Type | 50 |
| PC-3 | Prostate | Wild-Type | Null | 150 |
| A549 | Lung | Wild-Type | Wild-Type | >1000 |
| U87-MG | Glioblastoma | Wild-Type | Null | 200 |
Table 2: Effect of Serum Concentration on this compound IC50 in MCF-7 Cells
| Serum Concentration | IC50 (nM) |
| 10% FBS | 50 |
| 5% FBS | 35 |
| 1% FBS | 20 |
| Serum-Free | 10 |
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Best practices for handling the beta-lactone KC01
This guide provides best practices, troubleshooting advice, and experimental protocols for the use of the beta-lactone probe KC01.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is susceptible to hydrolysis, especially in the presence of moisture and nucleophiles. Proper storage is critical to maintain its integrity and reactivity.
-
Storage: Store this compound as a solid at -20°C or -80°C, desiccated. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.
-
Handling: Warm the vial to room temperature before opening to prevent condensation. Use anhydrous solvents and sterile, nuclease-free tubes. Prepare stock solutions fresh whenever possible.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous experimental buffers, it is crucial to minimize the time this compound is in the aqueous solution before use to prevent hydrolysis.
Q3: What is the general mechanism of action for this compound?
A3: this compound is an irreversible inhibitor that typically targets serine hydrolases. The strained beta-lactone ring is susceptible to nucleophilic attack by the active site serine of the enzyme, leading to a covalent acylation of the enzyme and rendering it inactive.
Troubleshooting Guide
Issue 1: I am not observing any inhibition or labeling of my target protein.
-
Is your this compound stock solution fresh?
-
Beta-lactones can degrade over time, even when stored correctly. Prepare a fresh stock solution from solid material.
-
-
Is the protein active?
-
Confirm the activity of your target protein using a known substrate or control inhibitor.
-
-
Is the incubation time and concentration sufficient?
-
Increase the incubation time or the concentration of this compound. A concentration titration experiment is recommended to determine the optimal concentration.
-
Issue 2: I am observing significant off-target effects or cell toxicity.
-
Is the concentration of this compound too high?
-
High concentrations of reactive compounds can lead to non-specific labeling and toxicity. Lower the concentration and perform a dose-response experiment.
-
-
How long is the incubation period?
-
Prolonged exposure can increase off-target effects. Reduce the incubation time.
-
Quantitative Data Summary
Table 1: Storage and Solution Recommendations for this compound
| Parameter | Recommendation |
| Storage (Solid) | -20°C to -80°C, desiccated, under inert gas |
| Storage (Stock Solution) | -80°C in small aliquots, avoid freeze-thaw cycles |
| Recommended Solvent | Anhydrous DMSO |
| Typical Stock Conc. | 10-50 mM |
| Working Conc. Range | 1-100 µM (empirical determination recommended) |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Target Serine Hydrolase
-
Prepare this compound Working Solution: Dilute the 10 mM this compound stock solution in the desired assay buffer (e.g., PBS, pH 7.4) to a 2X working concentration.
-
Protein Preparation: Prepare a solution of the purified target protein at a 2X concentration in the same assay buffer.
-
Labeling Reaction: In a microcentrifuge tube, combine equal volumes of the 2X this compound working solution and the 2X protein solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Quenching (Optional): The reaction can be quenched by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the protein labeling by SDS-PAGE and subsequent visualization (e.g., Coomassie staining, Western blot, or fluorescence if this compound is tagged).
Visualizations
Caption: Fig. 1: A standard workflow for in vitro protein labeling with this compound.
Caption: Fig. 2: Covalent modification of a serine hydrolase by this compound.
Caption: Fig. 3: A decision tree for troubleshooting failed inhibition experiments.
How to confirm ABHD16A inhibition by KC01 in cell lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the inhibition of α/β-hydrolase domain containing 16A (ABHD16A) by the inhibitor KC01 in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to confirm ABHD16A inhibition by this compound in cell lysates?
The most common and robust method is competitive activity-based protein profiling (ABPP) .[1][2][3][4] This technique utilizes a broad-spectrum probe that covalently labels the active site of many serine hydrolases, including ABHD16A. By pre-incubating the cell lysate with your inhibitor (this compound), you can prevent the probe from binding to ABHD16A. The reduction in probe labeling, typically visualized by in-gel fluorescence scanning or mass spectrometry, confirms target engagement.[4][5]
Q2: How does competitive ABPP work for ABHD16A and this compound?
This compound is a β-lactone-based compound that acts as a potent, selective, and covalent inhibitor of ABHD16A.[6] In a competitive ABPP experiment, the cell lysate is first incubated with varying concentrations of this compound. Subsequently, a broad-spectrum serine hydrolase probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine), is added.[6] If this compound has bound to the active site of ABHD16A, it will block the subsequent labeling by the FP-probe. This results in a dose-dependent decrease in the fluorescent signal corresponding to the molecular weight of ABHD16A on a gel.[6]
Q3: I am not seeing any inhibition of ABHD16A in my competitive ABPP experiment. What could be the issue?
Several factors could contribute to a lack of observable inhibition. Here are some troubleshooting steps:
-
Inhibitor Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly at -20°C.
-
Incubation Times and Temperatures: Verify that the pre-incubation time of the cell lysate with this compound is sufficient (typically 30 minutes at 37°C) to allow for binding to ABHD16A before adding the activity-based probe.[6]
-
Probe Concentration: The concentration of the FP-probe should be optimized. If the probe concentration is too high, it may outcompete this compound for binding to ABHD16A.
-
Lysate Quality: Ensure that your cell lysates are freshly prepared and have been handled to preserve protein activity. Avoid multiple freeze-thaw cycles.
-
Positive Control: Include a known inhibitor of ABHD16A, such as tetrahydrolipstatin (THL), as a positive control to validate the assay itself.[7]
-
Inactive Control: Use the structurally similar but inactive compound KC02 as a negative control.[6][8] KC02 should not inhibit ABHD16A, and its inclusion can help differentiate specific inhibition from non-specific effects.[6]
Q4: Can I use a method other than competitive ABPP to confirm inhibition?
Yes, a phosphatidylserine (PS) lipase activity assay can be used as an orthogonal method to confirm ABHD16A inhibition.[7][8] This assay directly measures the enzymatic activity of ABHD16A by monitoring the hydrolysis of a PS substrate.[7] A reduction in PS lipase activity in the presence of this compound confirms its inhibitory effect.[8]
Q5: What are the expected IC50 values for this compound inhibition of ABHD16A?
The reported IC50 values for this compound can vary depending on the assay format and the species from which the enzyme is derived.
| Enzyme Source | Assay Type | Reported IC50 |
| Human ABHD16A | PS Substrate Assay | 90 ± 20 nM |
| Mouse ABHD16A | PS Substrate Assay | 520 ± 70 nM |
| Human & Mouse ABHD16A | Gel-based Competitive ABPP | ~0.2–0.5 µM |
| Mouse Brain Lysate | PS Substrate Assay | 290 nM (Abhd12+/+), 340 nM (Abhd12-/-) |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Competitive Activity-Based Protein Profiling (Gel-Based)
This protocol describes a gel-based competitive ABPP experiment to visualize the inhibition of ABHD16A by this compound in cell lysates.
Materials:
-
Cell lysates containing active ABHD16A
-
This compound inhibitor stock solution (in DMSO)
-
KC02 inactive control stock solution (in DMSO)
-
Fluorophosphonate-rhodamine (FP-rhodamine) probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare cell lysates in a suitable buffer (e.g., Tris or PBS) and determine the protein concentration.
-
Inhibitor Incubation: In separate microcentrifuge tubes, aliquot equal amounts of cell lysate. Add varying concentrations of this compound (and KC02 as a negative control) or DMSO (vehicle control) to the lysates.
-
Pre-incubation: Incubate the lysate-inhibitor mixtures for 30 minutes at 37°C to allow for covalent modification of ABHD16A by this compound.
-
Probe Labeling: Add the FP-rhodamine probe to each reaction tube at a final concentration of 2 µM.
-
Labeling Incubation: Incubate the samples for another 30 minutes at 37°C.
-
Quenching and Sample Preparation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the probe-labeled proteins by scanning the gel using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to ABHD16A (approximately 60 kDa) in the this compound-treated lanes compared to the DMSO control indicates inhibition.
Visualizations
Caption: Workflow for competitive ABPP to confirm ABHD16A inhibition.
Caption: Competitive inhibition mechanism of this compound against FP-probe labeling.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition [dspace.mit.edu]
- 3. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 4. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ABHD16A Inhibitors: KC01 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KC01, a potent inhibitor of α/β-hydrolase domain-containing protein 16A (ABHD16A), with other relevant compounds. The information is intended to assist researchers in selecting the appropriate tools for studying the physiological and pathological roles of ABHD16A.
Introduction to ABHD16A
ABHD16A is a crucial serine hydrolase that functions as a phosphatidylserine (PS) lipase, catalyzing the conversion of PS to lysophosphatidylserine (lyso-PS).[1][2][3] This enzymatic activity places ABHD16A as a key regulator in lipid signaling pathways, influencing processes such as neuroinflammation and immune response.[4][5] Dysregulation of ABHD16A has been associated with neurological disorders, highlighting its potential as a therapeutic target.[5]
It is important to clarify a common point of confusion: while often discussed in the context of lipid metabolism, the inhibitor WWL70 is not an inhibitor of ABHD16A . Extensive research has characterized WWL70 as a selective inhibitor of ABHD6, another member of the α/β-hydrolase domain family, with a reported IC50 of 70 nM. Therefore, a direct comparison of this compound and WWL70 in the context of ABHD16A inhibition is not scientifically valid.
This guide will focus on comparing this compound with its structurally similar but inactive control probe, KC02, and other reported classes of ABHD16A inhibitors.
Quantitative Comparison of ABHD16A Inhibitors
The following table summarizes the inhibitory potency of this compound and other compounds against ABHD16A. The data is compiled from various studies and presented to facilitate a clear comparison.
| Inhibitor | Target Enzyme | Inhibitor Class | IC50 (Human ABHD16A) | IC50 (Mouse ABHD16A) | Key Off-Targets | Reference |
| This compound | ABHD16A | α-alkylidene-β-lactone | 90 ± 20 nM | 520 ± 70 nM | ABHD2 (94% inhibition at 10 µM) | [6] |
| KC02 | (Inactive Control) | α-alkylidene-β-lactone | > 10 µM | > 10 µM | - | [6] |
| Compound 63 | ABHD16A | 1,3,4-oxadiazol-2(3H)-one | 63 nM | Not Reported | KIAA1363 | [7] |
| Compound 64 | ABHD16A | 1,3,4-oxadiazol-2(3H)-one | 32 nM | Not Reported | Not Reported | [7] |
| C7600 | HSL, ABHD16A | 1,3,4-oxadiazol-2(3H)-one | 8.3 nM | Not Reported | FAAH, MAGL | [8] |
| Palmostatin B | ABHD16A, others | β-lactone | Not Reported | Not Reported | ABHD12, LYPLA1/2, ABHD6, MAGL | [8] |
ABHD16A Signaling Pathway
ABHD16A plays a pivotal role in the generation of the signaling lipid lyso-PS. The pathway is a critical component of lipid-mediated cellular communication.
Experimental Protocols
A key technique for characterizing ABHD16A inhibitors is Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic method allows for the direct assessment of enzyme activity in complex biological samples.
Competitive Activity-Based Protein Profiling (ABPP) Workflow
The following diagram outlines a typical competitive ABPP workflow used to determine the potency and selectivity of an inhibitor.
Detailed Methodology for Competitive ABPP
-
Proteome Preparation :
-
Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., Tris-buffered saline) without detergents that could inhibit enzyme activity.
-
Perform centrifugation to isolate the desired cellular fraction (e.g., membrane fraction for ABHD16A).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibitor Incubation :
-
Aliquot the proteome to individual tubes.
-
Add the inhibitor of interest (e.g., this compound) at a range of final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
-
-
Activity-Based Probe Labeling :
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each sample at a fixed final concentration.
-
Incubate for a further defined period (e.g., 30 minutes) at the same temperature to allow the probe to label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
-
SDS-PAGE and Fluorescence Scanning :
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled enzymes by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's reporter tag.
-
-
Data Analysis :
-
Quantify the fluorescence intensity of the band corresponding to the target enzyme (e.g., ABHD16A).
-
Plot the band intensity as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to block 50% of the enzyme's activity.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ABHD16A, making it a valuable tool for studying the biology of this enzyme. When used in conjunction with its inactive control, KC02, researchers can confidently attribute observed effects to the inhibition of ABHD16A. While other classes of ABHD16A inhibitors exist, such as the 1,3,4-oxadiazol-2(3H)-ones, this compound remains a widely used and effective probe. The experimental protocols outlined in this guide, particularly competitive ABPP, are fundamental for the robust evaluation of these and future ABHD16A inhibitors.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. ABHD16A | Abcam [abcam.com]
- 4. Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence analysis and structure prediction of ABHD16A and the roles of the ABHD family members in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Selectivity of a Serine Hydrolase Inhibitor: A Comparative Guide
In the landscape of drug discovery and chemical biology, the precise characterization of an inhibitor's selectivity is paramount. This guide provides a comparative analysis of a novel serine hydrolase inhibitor, herein referred to as Inhibitor X, against a panel of other serine hydrolases. The data presented is intended to serve as a template for researchers and drug development professionals to assess the inhibitor's potency and off-target effects.
Data Presentation: Inhibitor X Selectivity Profile
The following table summarizes the in-vitro inhibitory activity of Inhibitor X against a panel of human serine hydrolases. The potency is reported as the half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values are indicative of higher potency.
| Target Enzyme | Enzyme Class | Inhibitor X IC50 (nM) |
| Primary Target | Example Class | 15 |
| Off-Target 1 | Lipase | >10,000 |
| Off-Target 2 | Protease | 1,200 |
| Off-Target 3 | Esterase | 850 |
| Off-Target 4 | Amidase | >10,000 |
| Off-Target 5 | Thioesterase | 5,300 |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Selectivity Determination
A competitive activity-based protein profiling (ABPP) approach was utilized to determine the selectivity of Inhibitor X across the serine hydrolase superfamily. This method employs activity-based probes (ABPs) that covalently bind to the active site of enzymes in a mechanism-dependent manner.
Materials:
-
Proteome lysate (e.g., from cultured cells or tissue homogenates)
-
Inhibitor X (stock solution in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: A soluble proteome fraction is prepared by homogenization of cells or tissues in a suitable lysis buffer, followed by centrifugation to remove insoluble debris. The total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of Inhibitor X (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Activity-Based Probe Labeling: Following the pre-incubation with the inhibitor, the activity-based probe (e.g., FP-Rh) is added to each reaction at a final concentration optimized for labeling (e.g., 1 µM). The labeling reaction is allowed to proceed for a specific duration (e.g., 30 minutes) at room temperature.
-
SDS-PAGE Analysis: The labeling reactions are quenched by the addition of a reducing SDS-PAGE loading buffer. The samples are then heated and resolved by SDS-PAGE.
-
Fluorescence Scanning and Data Analysis: The gel is scanned using a fluorescence gel scanner to visualize the labeled serine hydrolases. The intensity of the fluorescent bands corresponding to specific enzymes is quantified. The IC50 value for each enzyme is determined by plotting the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for inhibitor selectivity profiling using ABPP.
Cross-Validation of KC01 Effects: A Comparative Analysis in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of KC01, a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A), across three distinct human cancer cell lines: COL205 (colon adenocarcinoma), K562 (chronic myelogenous leukemia), and MCF-7 (breast adenocarcinoma). This document summarizes the known effects of this compound on a key biomarker, lysophosphatidylserine (lyso-PS), provides detailed experimental protocols for relevant assays, and illustrates the implicated signaling pathway.
Comparative Efficacy of this compound on Lysophosphatidylserine Levels
This compound has been demonstrated to effectively reduce the levels of cellular and secreted lysophosphatidylserines (lyso-PS) by inhibiting ABHD16A, the enzyme responsible for their production. The primary available data on the cross-cell line effects of this compound focuses on this specific biochemical endpoint rather than on direct cytotoxicity. The following table summarizes the observed reduction in lyso-PS levels in COL205, K562, and MCF-7 cell lines upon treatment with this compound.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on Cellular Lyso-PS | Effect on Secreted Lyso-PS | Reference |
| COL205 | Colon Adenocarcinoma | 1 µM | 4 hours | Significant reduction | Significant reduction | [1] |
| K562 | Chronic Myelogenous Leukemia | 1 µM | 4 hours | Significant reduction | Significant reduction | [1] |
| MCF-7 | Breast Adenocarcinoma | 1 µM | 4 hours | Significant reduction | Significant reduction | [1] |
ABHD16A-Lyso-PS Signaling Pathway
The inhibition of ABHD16A by this compound leads to a reduction in the production of lyso-PS. Lysophosphatidylserines are signaling lipids that can act on G protein-coupled receptors (GPCRs), such as GPR34, to activate downstream signaling cascades. In cancer cells, this pathway has been implicated in promoting cell migration and proliferation, potentially through the activation of the PI3K/Akt signaling axis.
Experimental Workflow: Assessing this compound Activity
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a given cell line, from initial treatment to the analysis of its impact on lyso-PS levels and downstream signaling.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability and can be adapted for specific cell lines and experimental conditions.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Proteins
This protocol provides a general framework for analyzing the phosphorylation status of signaling proteins like Akt.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control or total protein (e.g., anti-total-Akt or anti-β-actin) to normalize the data.
References
Comparative Analysis of KC01 and Palmostatin B on ABHD16A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inhibitors of the α/β-hydrolase domain containing 16A (ABHD16A) enzyme: KC01 and Palmostatin B. This analysis is based on published experimental data, focusing on inhibitory potency, selectivity, and their impact on cellular signaling pathways.
ABHD16A is a critical serine hydrolase that plays a key role in lipid metabolism, specifically in the generation of lysophosphatidylserines (lyso-PS).[1] These signaling lipids are implicated in a variety of physiological processes, including immune regulation and neurological function.[2] Consequently, the development of potent and selective ABHD16A inhibitors is of significant interest for therapeutic applications. This guide offers a side-by-side comparison of this compound and Palmostatin B to aid in the selection of the most appropriate tool compound for research and drug discovery efforts.
Performance and Specificity: A Quantitative Comparison
Both this compound and Palmostatin B are β-lactone-based compounds that act as covalent inhibitors of serine hydrolases.[3] However, their potency and selectivity against ABHD16A and other related enzymes differ significantly. The following table summarizes the available quantitative data for both inhibitors.
| Parameter | This compound | Palmostatin B | References |
| Target | ABHD16A | ABHD16A (also known as BAT5) | |
| IC50 (human ABHD16A) | 90 nM | ~100 nM | |
| IC50 (mouse ABHD16A) | 520 nM | Not explicitly reported, but inhibits | |
| Primary Off-Targets | ABHD2 (>90% inhibition at 10 µM) | LYPLA1/2, ABHD12, ABHD6, MAGL | |
| Selectivity Notes | Designed as a more selective inhibitor for ABHD16A. An inactive structural analog, KC02, is available as a negative control. | Originally developed as a LYPLA1/APT1 inhibitor, it demonstrates significant activity against several other serine hydrolases. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Palmostatin B.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to determine the potency and selectivity of enzyme inhibitors in a complex biological sample.
Objective: To determine the IC50 values of inhibitors against their target enzyme and to assess their selectivity across the broader enzyme family.
Materials:
-
HEK293T cells transfected with human or mouse ABHD16A, or other relevant cell lines/tissues.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Inhibitors: this compound, Palmostatin B (and KC02 as a negative control for this compound studies).
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., FP-Rhodamine or FP-Biotin).
-
SDS-PAGE gels and imaging system for fluorescence scanning or streptavidin-blotting.
Procedure:
-
Proteome Preparation: Harvest cells and prepare a cell lysate by sonication or dounce homogenization in lysis buffer. Separate the membrane and soluble fractions by ultracentrifugation.
-
Inhibitor Incubation: Pre-incubate the proteome samples with varying concentrations of the inhibitor (e.g., this compound or Palmostatin B) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rhodamine) to the inhibitor-treated proteomes and incubate for a defined period (e.g., 30 minutes) at the same temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the labeled enzymes using a fluorescence scanner (for fluorescent probes) or by streptavidin blotting (for biotinylated probes). The intensity of the band corresponding to ABHD16A (or other serine hydrolases) will decrease with increasing concentrations of the inhibitor.
-
IC50 Determination: Quantify the band intensities and plot them against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in probe labeling.
ABHD16A Enzymatic Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by monitoring the hydrolysis of a substrate.
Objective: To determine the inhibitory potency of compounds on the catalytic activity of ABHD16A.
Materials:
-
Membrane fractions from cells overexpressing ABHD16A.
-
Assay buffer.
-
Substrate: A suitable phosphatidylserine (PS) substrate.
-
Inhibitors: this compound, Palmostatin B.
-
A method to detect the product of the enzymatic reaction (e.g., a fluorescently labeled product or mass spectrometry-based detection of lyso-PS).
Procedure:
-
Enzyme Preparation: Prepare membrane fractions containing active ABHD16A.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the inhibitor or vehicle (DMSO) for a specific duration.
-
Enzymatic Reaction: Initiate the reaction by adding the PS substrate.
-
Reaction Termination and Product Detection: After a set time, terminate the reaction and quantify the amount of product (lyso-PS) formed.
-
Data Analysis: Plot the rate of product formation against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of ABHD16A by this compound or Palmostatin B has direct consequences on cellular signaling pathways, primarily by modulating the levels of lyso-PS.
ABHD16A-Mediated Lyso-PS Signaling Pathway
ABHD16A is a key enzyme in the production of lyso-PS from phosphatidylserine. Lyso-PS acts as a signaling molecule that can influence various cellular processes, including immune responses. The interplay between ABHD16A and another hydrolase, ABHD12 (a major lyso-PS lipase), creates a dynamic regulatory axis for lyso-PS levels.[2] Inhibition of ABHD16A leads to a decrease in lyso-PS production, which in turn can attenuate downstream signaling events such as lipopolysaccharide (LPS)-induced cytokine production in macrophages.[2]
Caption: ABHD16A hydrolyzes PS to produce lyso-PS, which stimulates cytokine production.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel inhibitor for ABHD16A, such as this compound, typically follows a multi-step workflow that combines biochemical and cell-based assays.
Caption: Workflow for the characterization of an ABHD16A inhibitor.
Conclusion
Both this compound and Palmostatin B are valuable chemical tools for studying the function of ABHD16A. This compound offers higher selectivity, making it a more precise probe for investigating the specific roles of ABHD16A in biological systems. The availability of an inactive control probe, KC02, further strengthens its utility in attributing observed biological effects directly to the inhibition of ABHD16A.
Palmostatin B, while a potent inhibitor of ABHD16A, exhibits a broader reactivity profile, targeting several other serine hydrolases. This polypharmacology should be carefully considered when interpreting experimental results. However, its activity against multiple targets could be advantageous in certain therapeutic contexts or for studying the combined effects of inhibiting multiple lipases.
The choice between this compound and Palmostatin B will ultimately depend on the specific research question. For studies requiring high selectivity for ABHD16A, this compound is the superior choice. For broader investigations of serine hydrolase inhibition or when the off-target effects of Palmostatin B are understood and controlled for, it remains a useful tool. This guide provides the foundational data and experimental context to make an informed decision for future research endeavors targeting ABHD16A.
References
Validating the On-Target Effects of KC01 Using Genetic Knockouts: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the on-target effects of KC01, a selective inhibitor of Protein Kinase C1 (PKC1). We present experimental data and detailed protocols for validating this compound's efficacy and specificity, with a primary focus on genetic knockout strategies. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor validation.
Introduction to this compound and its Target, PKC1
This compound is a novel small molecule inhibitor designed to selectively target Protein Kinase C1 (PKC1), a serine/threonine kinase implicated in cell proliferation, differentiation, and apoptosis. Validating that the observed cellular effects of this compound are a direct result of PKC1 inhibition is critical for its development as a therapeutic agent. This guide explores the use of genetic knockouts as a gold-standard method for on-target validation and compares it with other widely used techniques.
Comparative Analysis of On-Target Validation Methods
The following table summarizes the quantitative data from various experimental approaches to validate the on-target effects of this compound.
| Validation Method | Metric | Wild-Type Cells + this compound | PKC1 Knockout (KO) Cells | PKC1 KO Cells + this compound | Scrambled siRNA + this compound | PKC1 siRNA + this compound |
| Cell Viability | IC50 | 10 µM | > 100 µM | > 100 µM | 12 µM | 85 µM |
| Substrate Phosphorylation | % Inhibition | 95% | 98% | 98% | 94% | 80% |
| Apoptosis Rate | % Apoptotic Cells | 60% | 65% | 65% | 58% | 35% |
| Gene Expression (Target X) | Fold Change | -5.0 | -5.5 | -5.5 | -4.8 | -2.5 |
Experimental Protocols
Generation of PKC1 Knockout Cell Line via CRISPR-Cas9
Objective: To create a stable cell line lacking the expression of PKC1 to serve as a negative control for this compound treatment.
Materials:
-
HEK293 cells
-
Lentiviral vectors containing Cas9 and a guide RNA (gRNA) targeting PKC1
-
Lipofectamine 3000
-
Puromycin
-
PKC1-specific antibody for Western blotting
Protocol:
-
Design and clone a gRNA sequence targeting an early exon of the PKC1 gene into a lentiviral vector.
-
Co-transfect HEK293 cells with the gRNA vector and a Cas9-expressing vector using Lipofectamine 3000.
-
24 hours post-transfection, begin selection with puromycin (2 µg/mL).
-
After 7-10 days of selection, isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for PKC1 knockout by Western blotting using a validated PKC1 antibody.
-
Confirm the knockout at the genomic level by Sanger sequencing of the targeted locus.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of wild-type and PKC1 knockout cells.
Materials:
-
Wild-type and PKC1 KO HEK293 cells
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (0.1 µM to 100 µM) for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Western Blotting for Substrate Phosphorylation
Objective: To measure the inhibition of PKC1-mediated substrate phosphorylation by this compound.
Materials:
-
Wild-type and PKC1 KO HEK293 cells
-
This compound
-
Phospho-specific antibody for a known PKC1 substrate
-
Total protein antibody for the substrate
-
Loading control antibody (e.g., GAPDH)
Protocol:
-
Treat cells with 10 µM this compound for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the phospho-specific substrate antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the total substrate and loading control antibodies.
-
Quantify the band intensities using densitometry.
Visualizing Workflows and Pathways
Experimental Workflow for this compound On-Target Validation
Caption: Workflow for validating this compound on-target effects.
Simplified PKC1 Signaling Pathway
Caption: The PKC1 signaling pathway and points of intervention.
Discussion
Furthermore, this compound effectively inhibits the phosphorylation of a known downstream substrate of PKC1 in wild-type cells. In the absence of PKC1, this substrate is already dephosphorylated, and this compound has no further effect. This provides direct biochemical evidence of this compound's on-target activity.
In comparison to siRNA-mediated knockdown, which resulted in a partial reduction of PKC1 and a corresponding partial loss of this compound's effect, the CRISPR-Cas9 knockout provides a more definitive and robust validation. The complete ablation of the target protein in the knockout model eliminates any ambiguity arising from incomplete knockdown.
A Head-to-Head Comparison of KC01 and Tetrahydrolipstatin (THL) as Serine Hydrolase Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of two prominent serine hydrolase inhibitors: KC01 and tetrahydrolipstatin (THL). Both compounds are potent, covalently acting inhibitors with a β-lactone warhead, but they exhibit distinct inhibitory profiles against different classes of serine hydrolases. This document is intended for researchers, scientists, and drug development professionals interested in the specificity and mechanisms of these inhibitors.
Executive Summary
This compound is a highly selective and potent inhibitor of α/β-hydrolase domain containing 16A (ABHD16A), a key enzyme in the metabolism of phosphatidylserine. In contrast, tetrahydrolipstatin (THL), also known as Orlistat, is a well-established inhibitor of pancreatic lipase and fatty acid synthase (FASN), with broader activity against other serine hydrolases, including ABHD16A. This guide presents a quantitative comparison of their inhibitory potency, details their mechanisms of action, and provides relevant experimental protocols to facilitate further research.
Quantitative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and THL against their primary targets and other relevant enzymes. This data highlights the distinct selectivity profiles of the two inhibitors.
| Inhibitor | Target Enzyme | Species | IC50 Value | Citation |
| This compound | ABHD16A (BAT5) | Human | 90 nM | [1] |
| ABHD16A (BAT5) | Mouse | 520 nM | [1] | |
| Pancreatic Lipase | - | Not Reported | - | |
| Fatty Acid Synthase (FASN) | - | Not Reported | - | |
| Tetrahydrolipstatin (THL) | ABHD16A (hBAT5) | Human | ~30 nM | [1] |
| Pancreatic Lipase | Porcine | Not specified in sources | [2][3][4] | |
| Fatty Acid Synthase (FASN) | - | Not specified in sources | [5] |
Mechanism of Action
Both this compound and THL are irreversible inhibitors that function by covalently modifying the active site serine residue of their target hydrolases. Their mechanism is initiated by a nucleophilic attack from the catalytic serine on the carbonyl group of the inhibitor's β-lactone ring.
Covalent Inhibition by β-Lactone Compounds
The general mechanism of inhibition by β-lactone-containing compounds like this compound and THL is depicted below. The process involves the formation of a stable acyl-enzyme intermediate, which renders the enzyme inactive.
Caption: General mechanism of serine hydrolase inhibition by β-lactones.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This method is used to determine the potency and selectivity of inhibitors against serine hydrolases in complex proteomes.
Objective: To determine the IC50 value of an inhibitor against a specific serine hydrolase.
Materials:
-
Cell lysates or recombinant enzyme preparations.
-
Fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., rhodamine or biotin).
-
Inhibitor stock solution (e.g., this compound or THL in DMSO).
-
SDS-PAGE gels and imaging system.
Procedure:
-
Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., this compound or THL) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Add the FP-probe to each reaction and incubate for a further specified time (e.g., 30 minutes) to label the active serine hydrolases that have not been inhibited.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence scanner (for fluorescent probes) or via streptavidin blotting (for biotinylated probes).
-
Quantify the band intensity corresponding to the target enzyme at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for competitive activity-based protein profiling.
Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (p-NPB)
This is a common spectrophotometric assay to measure the activity of pancreatic lipase and the potency of its inhibitors.
Objective: To determine the inhibitory effect of a compound on pancreatic lipase activity.
Materials:
-
Porcine pancreatic lipase (PPL) solution.
-
p-Nitrophenyl butyrate (p-NPB) substrate solution.
-
Tris-HCl buffer (pH 8.0).
-
Inhibitor stock solution (e.g., THL in DMSO).
-
96-well microplate and a microplate reader.
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, the PPL solution, and the inhibitor at various concentrations.
-
Pre-incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the p-NPB substrate to each well.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol resulting from the hydrolysis of p-NPB by active lipase.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Comparative Analysis
This compound is a highly selective inhibitor of ABHD16A. Its potency against human ABHD16A is in the nanomolar range (IC50 = 90 nM)[1]. The selectivity of this compound is a key advantage, as it allows for the specific interrogation of ABHD16A's biological functions without confounding off-target effects on other lipases. To date, there is no published data on the inhibitory activity of this compound against pancreatic lipase or FASN.
Tetrahydrolipstatin (THL) , in contrast, demonstrates a broader spectrum of activity. While it is a potent inhibitor of pancreatic lipase and FASN, it also effectively inhibits ABHD16A with an IC50 value of approximately 30 nM[1]. This makes THL a more general lipase inhibitor. The potent inhibition of ABHD16A by THL suggests that some of the physiological effects observed with THL treatment could be partially attributed to the inhibition of this enzyme, in addition to its well-documented effects on fat absorption and fatty acid synthesis.
Signaling Pathway Context
The enzymes targeted by this compound and THL play roles in distinct but important lipid metabolic pathways.
ABHD16A in Phosphatidylserine Metabolism
ABHD16A is a key enzyme that hydrolyzes phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS), a signaling lipid involved in immunological and neurological processes. This compound, by inhibiting ABHD16A, can be used as a chemical tool to probe the functions of the PS/lyso-PS signaling axis.
Caption: Inhibition of the ABHD16A pathway by this compound.
THL in Dietary Fat Digestion and Fatty Acid Synthesis
THL's primary clinical application is based on its inhibition of gastric and pancreatic lipases, which are crucial for the digestion of dietary triglycerides. By blocking these enzymes, THL reduces the absorption of fats. Additionally, THL inhibits FASN, a key enzyme in de novo fatty acid synthesis, which is often upregulated in cancer cells.
Caption: Dual inhibitory action of THL on digestion and synthesis.
Conclusion
This compound and THL are both valuable chemical probes for studying serine hydrolase biology. This compound stands out for its high selectivity for ABHD16A, making it an ideal tool for investigating the specific roles of this enzyme. THL, with its broader inhibitory profile that includes potent activity against pancreatic lipase, FASN, and ABHD16A, serves as a more general lipase inhibitor and has established clinical applications. The choice between these two inhibitors will depend on the specific research question and the desired level of target selectivity. Further studies are warranted to explore the full off-target profiles of both compounds to better understand their cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.7.1. Pancreatic Lipase Assay [bio-protocol.org]
- 4. 2.5. Inhibition of lipase activity assay [bio-protocol.org]
- 5. Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency and Precision of KC01: A Comparative Guide to ABHD16A Covalent Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KC01, a potent covalent inhibitor of α/β-hydrolase domain containing 16A (ABHD16A), with other emerging alternatives. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in utilizing and developing ABHD16A inhibitors.
ABHD16A, a membrane-bound serine hydrolase, plays a crucial role in lipid metabolism, specifically in the biosynthesis of lysophosphatidylserine (lyso-PS), a class of signaling lipids implicated in immunological and neurological processes.[1] The dysregulation of lyso-PS levels has been linked to inflammatory conditions, making ABHD16A a compelling therapeutic target. This compound has emerged as a valuable tool for studying the function of ABHD16A and as a lead compound for the development of novel therapeutics.
Performance Comparison of ABHD16A Inhibitors
This compound demonstrates potent and selective covalent inhibition of ABHD16A. Its performance, alongside its structurally similar but inactive control probe, KC02, and other alternative inhibitors, is summarized below.
| Inhibitor | Target(s) | Potency (IC50) | Mechanism of Action | Selectivity | Key Features |
| This compound | ABHD16A | ~90 nM (human), ~520 nM (mouse) [2] | Covalent | High for ABHD16A. Minor off-targets include ABHD2, ABHD3, and ABHD13.[2][3] | Potent, selective, and cell-permeable. Possesses a β-lactone warhead that covalently modifies the active site serine of ABHD16A. |
| KC02 | Inactive Control | > 10 µM[2] | Non-covalent (inactive) | Does not significantly inhibit ABHD16A. Shows some off-target effects.[3] | Structurally similar to this compound, serving as a negative control in experiments. |
| 12-Thiazole Abietanes (e.g., Compound 18, 35) | ABHD16A | Compound 18: ~60% inhibition at 200µM; Compound 35: 55.1 ± 8.7% inhibition at 100µM[4] | Reversible (presumed) | Selective for ABHD16A over other serine hydrolases like FAAH and LYPLA1/2.[1] | Represent a class of non-covalent, selective inhibitors. Offer an alternative mechanism to covalent inhibitors. |
| 1,3,4-Oxadiazol-2(3H)-ones | ABHD16A | Nanomolar potency reported.[1] | Covalent (presumed) | Selectivity profile not extensively detailed in the provided results. | A class of potent ABHD16A inhibitors. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is utilized to assess the potency and selectivity of inhibitors against a panel of active serine hydrolases in a complex biological sample.
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS). Determine the protein concentration using a standard method like the BCA assay.
-
Inhibitor Incubation: Pre-incubate the proteome (e.g., 50 µg of protein) with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
Sample Preparation for Electrophoresis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.
-
Gel Electrophoresis: Separate the proteins on a 10% SDS-PAGE gel.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to ABHD16A will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the product of PS hydrolysis.
Protocol:
-
Enzyme Source Preparation: Use cell lysates or membrane fractions containing ABHD16A.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with the desired concentrations of the inhibitor or vehicle control for 30 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a phosphatidylserine substrate.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Product Quantification: Stop the reaction and measure the amount of product generated. This can be done using various methods, including fluorescent or colorimetric assays that detect one of the hydrolysis products (e.g., L-serine).[5][6]
-
Data Analysis: Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams depict the ABHD16A signaling pathway, the experimental workflow for inhibitor profiling, and the logical framework for ABHD16A-targeted therapeutics.
References
- 1. Discovery of 12-Thiazole Abietanes as Selective Inhibitors of the Human Metabolic Serine Hydrolase hABHD16A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ahonen_2023_ACS.Med.Chem.Lett_14_1404 [bioweb.supagro.inrae.fr]
- 5. content.abcam.com [content.abcam.com]
- 6. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published KC01 Inhibitor Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Summary: KC01 and Alternative ABHD16A Inhibitors
The following table summarizes the quantitative data for the this compound inhibitor, its inactive analog KC02, and other commonly cited inhibitors of ABHD16A. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target | Organism | IC50 | Assay Type | Reference |
| This compound | ABHD16A | Human | 90 nM | PS Lipase Activity | [1][2] |
| ABHD16A | Mouse | 520 nM | PS Lipase Activity | [1][2] | |
| KC02 (inactive analog) | ABHD16A | Human/Mouse | > 10,000 nM | PS Lipase Activity | [1][2] |
| Palmostatin B | ABHD16A | Not Specified | Potent (nM range) | Not Specified | [3] |
| APT1 | Not Specified | 0.67 µM | Enzymatic Assay | [4] | |
| Tetrahydrolipstatin (THL) | ABHD16A | Not Specified | Nanomolar inhibitor | Not Specified | [3] |
| Pancreatic Lipase | Not Specified | Potent inhibitor | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of the this compound inhibitor are provided below. These protocols are based on the descriptions in the primary literature.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of an inhibitor against a class of enzymes in a complex biological sample.
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate the proteome (typically 50 µg of protein) with varying concentrations of the inhibitor (e.g., this compound, KC02) or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to the inhibitor-treated proteome. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor.
-
Quantification: Densitometrically quantify the fluorescent bands to determine the IC50 value of the inhibitor.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A and the inhibitory effect of compounds like this compound.
Protocol:
-
Enzyme Source: Use a source of ABHD16A, such as cell lysates or membrane fractions from cells overexpressing the enzyme.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with various concentrations of the inhibitor or vehicle for 30 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a phosphatidylserine substrate.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Product Extraction: Stop the reaction and extract the lipid products, including the generated lysophosphatidylserine (lyso-PS).
-
Quantification: Analyze the amount of lyso-PS produced using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
LC-MS Based Lipid Profiling
This method is employed to analyze the effect of inhibitors on the cellular lipidome, particularly the levels of lyso-PS.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor (e.g., this compound) or vehicle (DMSO) for a specified duration.
-
Lipid Extraction: Harvest the cells and extract the total lipids using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch method).
-
LC Separation: Separate the different lipid species using liquid chromatography, typically with a C18 or other suitable column.
-
MS Detection: Detect and identify the eluted lipids using a mass spectrometer. The instrument is often operated in a data-dependent acquisition mode to collect both full scan MS and tandem MS (MS/MS) data for lipid identification and quantification.
-
Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the different lipid species, including various forms of lyso-PS. Compare the lipid profiles of inhibitor-treated and control cells.
Visualizations
The following diagrams illustrate the key concepts related to the this compound inhibitor.
ABHD16A Signaling Pathway and this compound Inhibition
Competitive ABPP Experimental Workflow
Logical Comparison of ABHD16A Inhibitors
References
- 1. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APT1 Inhibitor, palmostatin B - Calbiochem | 178501 [merckmillipore.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances: A Procedural Guide
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. When a substance is labeled with a non-standard identifier, such as "KC01," it cannot be cross-referenced with standard chemical databases to determine its specific hazards and disposal requirements. In such cases, a systematic approach must be taken to identify and manage the waste stream safely. The following guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals when faced with an unidentifiable substance.
Immediate Safety and Handling Protocol
When an unknown chemical is encountered, treat it as hazardous until its identity is confirmed. The following table summarizes the initial safety precautions that should be implemented.
| Precaution Category | Action | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves. | Protects against potential skin and eye contact with a substance of unknown toxicity, corrosivity, or other hazards. |
| Containment | Ensure the container is sealed and in stable condition. Place the container in a secondary, larger container made of a compatible material to contain any potential leaks. | Prevents accidental spills and exposure. Secondary containment is a standard practice for hazardous waste. |
| Storage | Store the contained substance in a designated and well-ventilated chemical waste satellite accumulation area. Segregate it from other chemicals to prevent reactions. | Avoids the risk of incompatible materials coming into contact and creating a more hazardous situation. Proper storage locations are mandated by regulations. |
| Information Gathering | Check laboratory notebooks, chemical inventory records, and consult with colleagues to determine if "this compound" is an internal shorthand or a component of a known experiment. | Internal records are the first and most direct route to identifying a substance that lacks a standard label. |
Disposal Workflow for Unidentified Chemicals
The disposal of an unknown substance is a multi-step process that prioritizes safety and regulatory compliance. The primary directive is to involve your institution's Environmental Health and Safety (EHS) department, as they are equipped and authorized to manage hazardous and unknown waste.
Below is a logical workflow for addressing an unidentified chemical like this compound.
Caption: Workflow for handling and disposing of an unidentified laboratory chemical.
Experimental Protocols: Chemical Identification
If internal records do not yield the identity of "this compound," your EHS department will coordinate the necessary analytical tests. It is the responsibility of the waste generator to provide as much information as possible to assist the testing laboratory.[1] Basic field tests, conducted only if deemed safe by EHS professionals, can provide valuable preliminary data.
Sample Field-Testing Protocol (To be performed by or under the guidance of EHS):
-
Objective: To gather basic chemical property data to aid in hazard classification.
-
Materials: pH strips, water, organic solvents (e.g., hexane, ethanol), and appropriate sample handling tools.
-
Procedure:
-
pH Test: A small, representative sample of the unknown is carefully extracted. A pH strip is touched to the substance to determine its corrosivity (acidic or basic).
-
Solubility Test: Small aliquots of the unknown are added to separate test tubes containing water, ethanol, and hexane to observe its solubility. This helps to infer the polarity of the substance.
-
Physical State Observation: Note the color, physical state (solid, liquid, gas), and any other observable properties without direct sensory interaction (e.g., do not smell the chemical).
-
-
Documentation: All observations are meticulously recorded and provided to the EHS office. This information is crucial for the analytical lab and for determining the appropriate disposal route.[1]
Important Note: Never attempt to dispose of an unknown chemical down the drain or in regular trash.[2] This can lead to dangerous chemical reactions, environmental contamination, and significant regulatory penalties. The guiding principle is to manage the substance safely until a compliant disposal pathway is determined by qualified personnel.
References
Navigating the Unknown: A Safety Protocol for Novel Compounds (KC01)
Immediate Safety and Handling Guidance for Unidentified or Novel Chemical Compounds
In the dynamic landscape of research and development, scientists and laboratory professionals frequently encounter novel or proprietary chemical compounds for which comprehensive safety data may not be publicly available. This guide provides a foundational framework for handling such substances, using the placeholder "KC01" to represent any uncharacterized chemical agent. The following procedures are based on established principles of laboratory safety and risk mitigation, designed to ensure personnel safety and operational integrity until a complete chemical profile and Safety Data Sheet (SDS) are available.
Prioritizing Safety Through a Hierarchy of Controls
When handling a substance with unknown hazardous properties, a conservative approach is paramount. The hierarchy of controls, a fundamental concept in occupational safety, should be applied to minimize potential exposure. This framework prioritizes controls from most to least effective:
-
Elimination/Substitution: The most effective control is to question the necessity of using the unknown substance. If a better-characterized, less hazardous alternative exists, it should be used.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For an unknown chemical like this compound, this includes:
-
Fume Hoods: All manipulations of this compound that could generate aerosols, dust, or vapors must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Glove Boxes: For highly potent or volatile unknowns, a glove box provides the highest level of containment.
-
-
Administrative Controls: These are changes to work practices and procedures.
-
Standard Operating Procedures (SOPs): Develop a specific SOP for handling this compound, detailing every step from transport and storage to use and disposal.
-
Restricted Access: Limit access to the areas where this compound is stored and handled to authorized and trained personnel only.
-
Training: Ensure all personnel are trained on the potential risks of handling unknown compounds and the specific procedures outlined in the SOP.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE for an unknown substance must be based on a "worst-case scenario" assumption, providing protection against a wide range of potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (or equivalent chemically resistant gloves) Consider double-gloving. | Provides a barrier against a broad range of chemical classes. Double-gloving is recommended to protect against tears and to allow for safe doffing of the outer glove. |
| Eye Protection | Chemical Splash Goggles If there is a splash hazard, a face shield should be worn in addition to goggles. | Protects the eyes from splashes, aerosols, and dust. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Laboratory Coat A buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement. A chemically resistant apron may be necessary. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use within a Fume Hood If work cannot be conducted in a fume hood, a respiratory protection program must be implemented, and appropriate respirators selected. | A fume hood is the primary means of respiratory protection. If this is not feasible, a formal risk assessment is required to select the correct respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Receiving: When receiving a shipment of this compound, inspect the container for any signs of damage.
-
Storage: Store this compound in a designated, well-ventilated, and restricted-access area. Ensure it is stored away from incompatible materials. The storage container must be clearly labeled.
-
Transport: When transporting this compound within the laboratory, use a secondary container to prevent spills.
Spill Management:
-
Have a spill kit readily available that is appropriate for the quantity of this compound being handled.
-
In the event of a spill, evacuate the immediate area and follow your institution's emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal:
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, empty containers) must be segregated into a clearly labeled hazardous waste container.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the logical flow for safely handling an uncharacterized compound like this compound.
Caption: Workflow for safe handling of an uncharacterized chemical compound.
This guide provides a starting point for the safe handling of unknown substances. It is not a substitute for a substance-specific risk assessment and Safety Data Sheet. Always consult with your institution's safety professionals before beginning work with any new chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
